molecular formula C8H12N4 B3259353 [Bis(dimethylamino)methylene]malononitrile CAS No. 31774-36-4

[Bis(dimethylamino)methylene]malononitrile

Cat. No.: B3259353
CAS No.: 31774-36-4
M. Wt: 164.21 g/mol
InChI Key: GRPULZMNGWULPL-UHFFFAOYSA-N
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Description

[Bis(dimethylamino)methylene]malononitrile is a useful research compound. Its molecular formula is C8H12N4 and its molecular weight is 164.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Bis(dimethylamino)methylene]malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Bis(dimethylamino)methylene]malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(dimethylamino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-11(2)8(12(3)4)7(5-9)6-10/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPULZMNGWULPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Zwitterionic Pharmacophores: A Technical Guide to 1,1-Bis(dimethylamino) Push-Pull Ethylene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Push-pull ethylene derivatives represent a unique class of highly polarized organic molecules where traditional rules of alkene geometry and electronics are fundamentally altered. Specifically, 1,1-bis(dimethylamino) substitution creates an extreme electronic asymmetry. By pairing two powerful electron-donating dimethylamino groups on one vinylic carbon with electron-withdrawing groups (EWGs) on the other, the molecule adopts a zwitterionic ground state. This technical guide explores the mechanistic causality behind their structural anomalies, provides a self-validating synthetic protocol, and highlights their emerging applications in rational drug design and advanced materials science.

Mechanistic Foundations of the Bis(dimethylamino) Motif

The defining characteristic of push-pull ethylenes is the intramolecular charge transfer across the


-system. In the 1,1-bis(dimethylamino) configuration, the nitrogen lone pairs act as powerful electron donors (the "push"). When paired with strong EWGs such as dicyano or dinitro groups (the "pull"), the 

-electron density is heavily skewed toward the acceptor carbon.

This cooperative electronic effect leads to a ground state that is highly zwitterionic, causing a significant reduction in the C=C double bond character. Crystallographic studies reveal that1[1]. Conversely, the C-N bonds shorten as they acquire partial double-bond character. This unique electronic state reduces the rotational barrier around the C=C bond,2[2].

G A Neutral Alkene State (Low Dipole) B Nitrogen Lone Pair Delocalization A->B Push Effect C Electron Withdrawal by Acceptors A->C Pull Effect D Zwitterionic State (High Dipole) B->D C-N Bond Shortening C->D C=C Bond Lengthening

Fig 1. Electronic delocalization pathway driving zwitterionic state formation.

Physicochemical & Spectroscopic Properties

To leverage these compounds in application-driven research, one must understand how their structural parameters deviate from classical organic chemistry rules. The quantitative data below summarizes these deviations and their practical implications.

PropertyTypical Alkene1,1-Bis(dimethylamino) Push-Pull AlkeneCausality / Implication
C=C Bond Length ~1.33 Å1.40 - 1.46 ÅHigh zwitterionic character; significantly reduced rotational barrier.
C-N Bond Length ~1.47 Å~1.32 - 1.35 ÅPartial double bond character due to nitrogen lone pair delocalization.
Dipole Moment < 1 D5 - 10 DExtreme charge separation; high solvation energy in polar solvents.
Rotational Barrier (

)
> 60 kcal/mol10 - 20 kcal/molFacile thermal rotation at room temperature allows dynamic conformational switching.

Experimental Methodology: Synthesis of 1,1-Bis(dimethylamino)-2,2-dicyanoethylene

As a Senior Application Scientist, I emphasize that synthesizing highly polarized alkenes requires strict control over reaction kinetics. The following protocol utilizes a nucleophilic addition-elimination pathway, designed as a self-validating system where the physical properties of the intermediate dictate the success of the subsequent step.

G Step1 1. Reagent Mixing (Electrophile + Dimethylamine) Step2 2. Nucleophilic Addition-Elimination (Temperature Control < 5°C) Step1->Step2 Exothermic reaction Step3 3. Aqueous Quench & Extraction (Dichloromethane) Step2->Step3 Isolate crude product Step4 4. Crystallization & Validation (NMR / X-ray) Step3->Step4 Purify & confirm zwitterion

Fig 2. Self-validating synthetic workflow for bis(dimethylamino) push-pull alkenes.

Step-by-Step Protocol
  • Electrophile Preparation & Cooling:

    • Action: Dissolve 1,1-dichloro-2,2-dicyanoethylene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: The highly electrophilic nature of the starting material makes it prone to rapid, unselective polymerization at ambient temperatures. Cooling ensures strict kinetic control over the initial nucleophilic attack.

  • Amine Addition:

    • Action: Add a solution of dimethylamine (4.2 eq) in THF dropwise over 30 minutes under an inert atmosphere.

    • Causality: Two equivalents act as nucleophiles to displace the vinylic chlorides, while the excess acts as a proton sponge to neutralize the generated HCl. Dropwise addition prevents localized exothermic spikes that could degrade the intermediate.

  • Aqueous Quench & Extraction:

    • Action: After 2 hours of stirring at room temperature, quench the reaction with cold water. Extract the aqueous layer with dichloromethane (DCM).

    • Causality: The target push-pull alkene is highly polar (dipole moment > 7 D) and will not partition efficiently into non-polar solvents like hexanes or diethyl ether. DCM is optimal for extracting zwitterionic organic species.

  • Validation via NMR:

    • Action: Perform

      
      H NMR in CDCl
      
      
      
      . Look for distinct, broadened singlets for the dimethylamino groups.
    • Causality: Due to the partial double-bond character of the C-N bonds, rotation is restricted at room temperature, making the methyl groups magnetically non-equivalent. This spectral feature is the definitive self-validation of the push-pull effect.

Applications in Drug Development and Materials Science

Rational Drug Design

In medicinal chemistry, the bis(dimethylamino) push-pull alkene motif serves as a stable, non-peptidic bioisostere. Because the molecule possesses a highly localized negative charge on the acceptor end and a positive charge delocalized over the nitrogen atoms, it can form exceptionally strong, directional hydrogen bonds with target proteins. For instance,3[3].

Nonlinear Optics (NLO)

Beyond pharmaceuticals, these derivatives are critical in materials science. The massive ground-state dipole moment, combined with an easily excitable


-electron system, results in high first-hyperpolarizabilities (

).4[4]. Furthermore,5[5].

References

  • Title: Exceptionally Short Central Bonds in the Cumulogue and the Vinylogue of 2,2-Dicyano-I ,I -bis(dimethylamino)
  • Source: arkat-usa.
  • Source: researchgate.
  • Title: Computational design of p-(dimethylamino)
  • Source: researchgate.

Sources

Technical Guide: Synthesis of 1,1-bis(dimethylamino)-2,2-dicyanoethylene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, mechanism, and application of 1,1-bis(dimethylamino)-2,2-dicyanoethylene (often referred to as a push-pull enamine or malononitrile dimer derivative).

Executive Summary

1,1-bis(dimethylamino)-2,2-dicyanoethylene is a quintessential "push-pull" alkene, characterized by a polarized double bond stabilized by two electron-donating dimethylamino groups and two electron-withdrawing cyano groups. This electronic architecture imparts high thermal stability and unique reactivity, making it a critical building block in drug discovery (for pyrimidine and pyrazole synthesis) and materials science (nonlinear optics).

This guide presents the most robust, scalable synthesis pathway: the Dithioacetal Displacement Route . Unlike direct condensation methods that often yield mono-substituted byproducts, this pathway ensures full bis-substitution through a thermodynamically driven elimination-addition mechanism.

Chemical Architecture & Reactivity

The molecule features a highly polarized ethylene bond. The


-electrons are delocalized from the nitrogen lone pairs to the nitrile groups, creating a significant dipole moment.
FeatureCharacteristicImplication for Synthesis
Electronic State Push-Pull (Donor-Acceptor)The central C=C bond has partial single-bond character; the amino carbons are highly electrophilic.
Stability High Thermal StabilityResists polymerization; stable in air/moisture.
Reactivity Nucleophilic Vinylic Substitution (

)
The amino groups can be displaced by stronger nucleophiles (e.g., hydrazines, amidines) to form heterocycles.

Primary Synthesis Pathway: The Dithioacetal Route

This protocol utilizes Malononitrile as the starting scaffold. The synthesis proceeds through a stable intermediate, 1,1-bis(methylthio)-2,2-dicyanoethylene , which allows for purification before the final amination step.

Phase 1: Formation of the Dithioacetal Intermediate

Reaction: Malononitrile +


 + 2 MeI 

1,1-bis(methylthio)-2,2-dicyanoethylene

Mechanism:

  • Deprotonation: Base removes acidic protons from malononitrile.

  • Carbophilic Attack: The carbanion attacks Carbon Disulfide (

    
    ).
    
  • Methylation: The resulting dithiolate dianion is trapped with Methyl Iodide (MeI).

Phase 2: Amination (Displacement)

Reaction: 1,1-bis(methylthio)-2,2-dicyanoethylene + 2




Product + 2 MeSH

Mechanism: Nucleophilic attack of dimethylamine on the electrophilic carbon, followed by elimination of methanethiol (MeSH). This repeats for the second sulfide group.

Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of methanethiol (stench) and the toxicity of malononitrile.

Step 1: Synthesis of 1,1-bis(methylthio)-2,2-dicyanoethylene
  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer and dropping funnel.

  • Solvent: Dissolve Malononitrile (6.6 g, 100 mmol) in DMSO (60 mL).

  • Base/CS2 Addition: Cool to 0-5°C. Add Carbon Disulfide (

    
    , 6.0 mL, 100 mmol). Dropwise add a solution of KOH  (11.2 g) in water (20 mL) while maintaining temp < 10°C. Observation: The solution will turn deep red/orange (dithiolate formation).
    
  • Methylation: Stir for 30 min. Add Methyl Iodide (MeI, 12.5 mL, 200 mmol) dropwise. Caution: Exothermic.

  • Workup: Stir at room temperature for 3 hours. Pour the mixture into ice water (300 mL). The product will precipitate as a yellow/brown solid.

  • Purification: Filter and recrystallize from Ethanol/Isopropanol.

    • Yield Target: >75%

    • Checkpoint: Melting Point ~80-82°C (Intermediate).

Step 2: Synthesis of 1,1-bis(dimethylamino)-2,2-dicyanoethylene
  • Reactants: Dissolve the purified dithioacetal intermediate (1.7 g, 10 mmol) in Ethanol or Acetonitrile (20 mL).

  • Amine Addition: Add Dimethylamine (40% aq. solution or ethanolic solution, 25 mmol, 2.5 eq).

  • Reflux: Heat to reflux for 2–4 hours.

    • Process Control: Monitor the evolution of MeSH (trap with bleach solution to neutralize odor).

  • Completion: The reaction is complete when TLC shows disappearance of the starting dithioacetal.

  • Isolation: Cool to room temperature. The target compound often crystallizes directly upon cooling. If not, concentrate under vacuum and chill.

  • Purification: Recrystallize from Ethanol.

    • Appearance: Colorless to pale yellow prisms.

    • Yield Target: >80%

Pathway Visualization

Reaction Mechanism (DOT)

ReactionMechanism Malo Malononitrile (CH2(CN)2) Anion Carbanion [CH(CN)2]- Malo->Anion Base (KOH) DithioSalt Dithiolate Salt (KS)2C=C(CN)2 Anion->DithioSalt + CS2 Intermediate Dithioacetal (MeS)2C=C(CN)2 DithioSalt->Intermediate + 2 MeI Transition Tetrahedral Intermediate Intermediate->Transition + Me2NH (Nucleophilic Attack) Product Target Product (Me2N)2C=C(CN)2 Transition->Product - 2 MeSH (Elimination)

Figure 1: Mechanistic flow from malononitrile to the bis(dimethylamino) push-pull alkene.

Experimental Workflow (DOT)

Workflow Start Start: Malononitrile + DMSO Step1 Add CS2 + KOH (aq) Temp < 10°C Start->Step1 Step2 Add Methyl Iodide (MeI) Exothermic Control Step1->Step2 Step3 Isolate Intermediate (Pour into Ice Water) Step2->Step3 Step4 React with Dimethylamine Reflux in EtOH Step3->Step4 Step5 Trap MeSH Gas (Bleach Scrubber) Step4->Step5 Off-gas Finish Crystallize & Filter Target Product Step4->Finish

Figure 2: Step-by-step experimental workflow ensuring safety and purity.

Applications in Drug Development

The 1,1-bis(dimethylamino)-2,2-dicyanoethylene moiety serves as a masked 1,3-dicarbonyl equivalent. In drug development, it is primarily used to synthesize fused heterocyclic systems:

  • Pyrimidine Synthesis: Reaction with amidines (e.g., acetamidine) yields 4-amino-5-cyanopyrimidines.

  • Pyrazole Synthesis: Reaction with hydrazine hydrate yields 3,5-diamino-4-cyanopyrazoles (precursors to antifolates).

  • Quinoline Derivatives: Reaction with anilines followed by cyclization.

Why use this precursor? It avoids the use of unstable aldehydes or acid chlorides, providing a "bench-stable" electrophile that reacts predictably under mild conditions.

References

  • Organic Syntheses , "Preparation of Dicyanoketene Dimethyl Acetal (Intermediate)", Org. Synth.1990 , 68, 198.

  • Journal of Organic Chemistry , "Chemistry of Push-Pull Alkenes: Synthesis and Reactivity", J. Org. Chem., Review of Enamine Chemistry.

  • PubChem , "2,2-Dicyanoethene-1,1-dithiolate (Intermediate Data)", National Library of Medicine.

  • Gelest , "Bis(dimethylamino)dimethylsilane (Reagent Safety Context)", Gelest Safety Data.

  • ScienceDirect , "Synthesis of Heterocycles from Enaminonitriles", Tetrahedron.

Difference between bis(dimethylamino) and bis(methylthio) methylene malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, electronic, and reactive differences between Bis(methylthio)methylene malononitrile and Bis(dimethylamino)methylene malononitrile .

Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Drug Discovery Scientists, and Materials Researchers

Executive Summary: The "Push-Pull" Dichotomy

In the landscape of organic synthesis, Bis(methylthio)methylene malononitrile (BMMM) and Bis(dimethylamino)methylene malononitrile (BDMAM) represent two extremes of the "push-pull" alkene spectrum. Both molecules share a core structure where an electron-deficient dicyanomethylene group ("pull") is conjugated to two electron-rich groups ("push").

However, their utility is diametrically opposed due to the electronic nature of their donor groups:

  • BMMM (The Reactive Synthon): The methylthio (-SMe) group is an excellent leaving group. This reagent is a "chameleon" electrophile, widely used as a three-carbon fragment (

    
     synthon) for constructing diverse heterocycles (pyrimidines, pyrazoles, thiazoles).
    
  • BDMAM (The Stable Chromophore): The dimethylamino (-NMe

    
    ) group is a powerful electron donor with poor leaving group ability. It stabilizes the molecule into a highly dipolar, zwitterionic ground state. It is typically a terminal product  or a target for non-linear optical (NLO) materials rather than a reactive intermediate.
    

Structural & Electronic Comparison

The core difference lies in the leaving group ability and the resonance stabilization energy provided by sulfur versus nitrogen.

Electronic Architecture (Push-Pull Effect)

Both molecules exhibit significant polarization of the C=C double bond. The


-electrons are delocalized from the donor atoms (S or N) to the nitrile nitrogens.
FeatureBis(methylthio) (BMMM)Bis(dimethylamino) (BDMAM)
Formula


CAS Number 5147-80-816115-36-9
Leaving Group -SMe (Good)-NMe

(Poor)
Resonance Moderate delocalization.Strong delocalization (Zwitterionic).
C=C Character Retains significant double bond character.High single bond character (barrier to rotation).
Reactivity Electrophilic at

-carbon.
Nucleophilic character at

-carbon (unreactive to substitution).
Physical Properties[1][2][3]
  • BMMM: Yellow crystalline solid, mp 80–81 °C. Soluble in alcohols, DMSO, DMF.

  • BDMAM: Colorless to pale yellow crystals. High melting point (often >180 °C depending on crystal packing) due to strong intermolecular dipolar interactions.

Reactivity Profiles & Synthetic Utility

Bis(methylthio)methylene malononitrile (BMMM)

Primary Role: Electrophilic Intermediate (


 Synthon).
Mechanism:  Nucleophilic Vinylic Substitution (

).

BMMM reacts with binucleophiles (diamines, hydrazines, amidines) in a stepwise manner. The first -SMe group is displaced easily, followed by cyclization via the second -SMe group or the nitrile.

  • Reaction with Hydrazine: Yields 3-amino-4-cyanopyrazole.

  • Reaction with Amidines: Yields 4-amino-5-cyanopyrimidines.

  • Reaction with 1,2-Diamines: Yields heterocyclic ketene aminals (HKAs).

Bis(dimethylamino)methylene malononitrile (BDMAM)

Primary Role: Stable Dipolar Material / Reaction Product. Reactivity: Inert to standard nucleophilic substitution.

Because the -NMe


 group is a strong 

-donor, it reduces the electrophilicity of the central carbon. BDMAM is often synthesized from BMMM by displacing the SMe groups with dimethylamine. Once formed, it is chemically robust and resistant to hydrolysis under neutral/basic conditions. It requires harsh acidic conditions to hydrolyze back to the amide/ester.

Experimental Protocols

Protocol A: Synthesis of BMMM (The Reagent)

This protocol generates the reactive intermediate from commodity chemicals.

  • Reagents: Malononitrile (6.6 g, 0.1 mol), Carbon Disulfide (6.0 mL, 0.1 mol), DMSO (50 mL).

  • Base Addition: Add NaOH (8.0 g in minimal water) dropwise at 0–5 °C. Stir for 30 min. The solution turns deep red (dithiolate formation).

  • Alkylation: Add Methyl Iodide (MeI) (12.5 mL, 0.2 mol) dropwise while maintaining temp < 15 °C.

  • Workup: Stir at RT for 3 hours. Pour into ice water (300 mL).

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.[1]

  • Yield: ~85–90% of BMMM (mp 80–81 °C).

Protocol B: Synthesis of BDMAM (The Product)

This protocol demonstrates the displacement of SMe by NMe2.

  • Reagents: BMMM (1.7 g, 10 mmol), Dimethylamine (40% aq. solution or ethanolic solution, 25 mmol), Ethanol (20 mL).

  • Reaction: Reflux the mixture for 2–4 hours. Evolution of Methanethiol (MeSH) gas will be observed (Caution: Stench! Use bleach trap).

  • Monitoring: TLC will show disappearance of the yellow BMMM spot and appearance of a polar, UV-active spot.

  • Workup: Cool to RT. The product often crystallizes directly. If not, concentrate under vacuum.

  • Isolation: Filter white/pale yellow crystals.

  • Yield: ~80% of BDMAM .

Visualizing the Chemistry

Diagram 1: Reaction Decision Tree

This diagram illustrates the divergent pathways for the two compounds.

G Malononitrile Malononitrile CH2(CN)2 BMMM Bis(methylthio) (BMMM) Reactive Electrophile Malononitrile->BMMM CS2, MeI, Base (Dithiocarboxylation) BDMAM Bis(dimethylamino) (BDMAM) Stable Chromophore BMMM->BDMAM + HNMe2 (Excess) (Displacement) - 2 MeSH Heterocycles Heterocycles (Pyrimidines, Pyrazoles) BMMM->Heterocycles + Binucleophiles (Diamines, Hydrazines) - 2 MeSH BDMAM->Heterocycles X (Inert to Substitution)

Caption: BMMM acts as a gateway to heterocycles, whereas BDMAM is a thermodynamic sink.

Diagram 2: Mechanism of Nucleophilic Vinylic Substitution ( )

This details why BMMM is reactive.

Mechanism Step1 BMMM (Electrophile) (MeS)2C=C(CN)2 Intermediate Tetrahedral Intermediate (MeS)2(RNH)C-C(CN)2⁻ (Stabilized Carbanion) Step1->Intermediate Addition (Rate Limiting) Nucleophile Nucleophile (R-NH2) Nucleophile->Intermediate Product Mono-substituted Product (MeS)(RNH)C=C(CN)2 + MeSH Intermediate->Product Elimination of MeS⁻

Caption: The S_N V mechanism relies on the stabilization of the anionic intermediate by the nitrile groups.

References

  • Adhikesavalu, D., & Venkatesan, K. (1983).[2][3] Polarized ethylenes: structures of [dimethylamino(methylthio)methylene]malononitrile and [bis(dimethylamino)methylene]malononitrile.[4][5] Acta Crystallographica Section C, 39(5), 589–592.[2][3] Link

  • Tominaga, Y., et al. (2007). Synthesis of Polyfunctionalized Pyridine-Fused 1,3-Diaza-heterocycles from Heterocyclic Ketene Aminals. Synlett, 2007(10). Link

  • Dieter, R. K. (1986). -Oxo Ketene Dithioacetals: Chemistry and Synthesis. Tetrahedron, 42(12), 3029-3096. (Seminal review on ketene dithioacetal reactivity).
  • Sandhu, J. S., et al. (2010). Past, present and future of the chemistry of 1,1-bis(methylthio)-2-nitroethylene and related compounds. Arkivoc, 2010(1). (Context on push-pull alkene reactivity).

Sources

Electronic Properties & Synthetic Utility of Push-Pull Enaminonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the electronic architecture of


-enaminonitriles , a class of "push-pull" alkenes where an electron-donating amino group and an electron-withdrawing nitrile group flank a carbon-carbon double bond.[1] For researchers in drug discovery and materials science, these molecules are not merely intermediates; they are tunable electronic platforms.

The "push-pull" effect creates a highly polarized


-system, imparting significant zwitterionic character to the ground state. This results in unique reactivity profiles—specifically, C-

nucleophilicity
and C-

electrophilicity
—making them indispensable for synthesizing N-heterocycles (pyridines, pyrimidines) and developing non-linear optical (NLO) materials.

Theoretical Framework: The Push-Pull Phenomenon[2]

Electronic Delocalization & Resonance

The defining feature of enaminonitriles is the conjugation between the nitrogen lone pair (donor, D) and the cyano group


-system (acceptor, A). This is best described by a resonance hybrid of a neutral enamine form and a zwitterionic iminium form.


Key Consequences:

  • Bond Length Alternation (BLA): The C=C double bond acquires single-bond character, while the C-N bond acquires double-bond character.

  • Rotational Barriers: The partial double-bond character of the C-N bond creates a high rotational energy barrier (

    
    ), often exceeding 15 kcal/mol, observable via dynamic NMR.
    
  • Dipole Moment: These molecules exhibit large ground-state dipole moments (

    
    ), often 5–8 Debye, which increase upon excitation (
    
    
    
    ).
Visualization of Electronic Flow

The following diagram illustrates the orbital interactions and the resulting reactive sites.

PushPull_Mechanism Donor Amino Group (Donor) Lone Pair Injection Bridge Alkene Bridge (π-Conduit) Donor->Bridge +M Effect Acceptor Nitrile Group (Acceptor) Electron Sink Bridge->Acceptor -M Effect Nucleophilic C-β Carbon (Nucleophilic Site) Bridge->Nucleophilic Localizes δ- Electrophilic C-α Carbon (Electrophilic Site) Bridge->Electrophilic Localizes δ+

Figure 1: Electronic polarization in push-pull enaminonitriles. The amino group pumps electron density into the


-carbon, making it highly nucleophilic, while the nitrile withdraws density, activating the 

-carbon for nucleophilic attack.

Synthesis & Structural Validation Protocol

Objective: Synthesize (E)-3-(dimethylamino)-2-acrylonitrile via condensation. Self-Validating Logic: The protocol includes "Checkpoints" to ensure intermediate success before proceeding.

Materials
  • Substrate: 3-dimethylaminoacrylonitrile or generated in situ from dimethylformamide dimethyl acetal (DMF-DMA) and acetonitrile derivatives.

  • Reagent: Secondary amine (e.g., morpholine, piperidine) or active methylene compound.

  • Solvent: Ethanol (green chemistry compliant) or Toluene (for azeotropic removal of water).

Step-by-Step Methodology
  • Precursor Activation:

    • Mix equimolar amounts of the active methylene nitrile (e.g., malononitrile) and triethyl orthoformate.

    • Checkpoint: Reflux for 1 hour. Monitor TLC. The disappearance of the starting nitrile (

      
      ) indicates formation of the ethoxymethylene intermediate.
      
  • Amine Exchange (The Push-Pull Formation):

    • Add the secondary amine (1.1 eq) dropwise to the intermediate solution.

    • Reflux for 2–4 hours.

    • Mechanism:[2][3][4] The amine nucleophile attacks the ethoxy-bearing carbon, displacing ethanol (elimination-addition).

  • Isolation:

    • Cool to room temperature.[5] The push-pull enamine often precipitates due to its high polarity and lower solubility in cold ethanol.

    • Filter and wash with cold hexanes (removes unreacted amine).

  • Validation (The "Go/No-Go" Decision):

    • NMR Check: Dissolve a small aliquot in

      
      .
      
    • Success Marker: Look for the vinyl proton singlet (or doublet if coupled) in the

      
       7.5 – 8.2 ppm  range.
      
    • Failure Marker: Signals at

      
       4.0–4.5 ppm suggest unreacted ethoxy intermediate.
      

Optoelectronic Characterization

UV-Vis Spectroscopy & Solvatochromism

Push-pull enaminonitriles exhibit a characteristic Intramolecular Charge Transfer (ICT) band.

  • Experiment: Dissolve the compound in solvents of increasing polarity (Hexane

    
     THF 
    
    
    
    Methanol).
  • Observation: You will observe a bathochromic shift (Red Shift) of the absorption maximum (

    
    ) as solvent polarity increases.
    
  • Why? Polar solvents stabilize the zwitterionic excited state more than the neutral ground state, lowering the energy gap (

    
    ).
    
Dynamic NMR: Measuring Rotational Barriers

To quantify the "double bond character" of the C-N bond:

  • Setup: Prepare sample in a high-boiling solvent (e.g., DMSO-

    
     or TCE-
    
    
    
    ).
  • Low Temp (-20°C): Distinct signals for the

    
    -methyl groups (if using dimethylamine) due to restricted rotation.
    
  • High Temp (up to 120°C): Heat stepwise. The signals will broaden and eventually merge into a singlet.

  • Calculation: The temperature at which signals merge is the Coalescence Temperature (

    
    ) . Use the Eyring equation to calculate 
    
    
    
    .

Table 1: Comparative Electronic Properties of Enaminonitrile Derivatives

Donor Group (D)Acceptor Group (A)

(nm, in EtOH)
Dipole Moment (

, D)
Rotational Barrier (

, kcal/mol)
Dimethylamine-CN2855.216.5
Pyrrolidine-CN2925.817.8
Dimethylamine-CN, -CN (Dicyano)3407.119.2
Morpholine-CN2804.915.9

Note: Data represents average values derived from standard push-pull systems (e.g., Sandström, 1977).

Reactivity & Medicinal Applications[5][7][8][9][10]

The polarized nature of enaminonitriles makes them ideal "chameleons" in synthesis.

Heterocycle Synthesis Workflow

The following Graphviz diagram outlines the divergent synthesis pathways available from a single enaminonitrile precursor.

Reactivity_Pathways Enamine β-Enaminonitrile (Core Scaffold) Hydrazine + Hydrazine / Phenylhydrazine Enamine->Hydrazine Guanidine + Guanidine Enamine->Guanidine Enone + Enones / Chalcones Enamine->Enone Pyrazole Aminopyrazoles (Anti-inflammatory) Hydrazine->Pyrazole Cyclocondensation Pyrimidine Aminopyrimidines (Kinase Inhibitors) Guanidine->Pyrimidine Base-catalyzed Cyclization Pyridine Nicotinonitriles (Bioisosteres) Enone->Pyridine Michael Addition + Cyclization

Figure 2: Divergent synthetic pathways. The enaminonitrile serves as a C-C-N building block. The nitrile carbon often becomes part of the heterocycle ring or remains as a substituent.

Drug Discovery Relevance
  • Bioisosterism: The enaminonitrile unit can serve as a precursor to nicotinonitriles , which are bioisosteres of nicotinic acid derivatives found in FDA-approved drugs like Bosutinib (kinase inhibitor).

  • Solubility: Incorporating the polar push-pull motif can improve the aqueous solubility of lipophilic drug candidates before final cyclization.

References

  • Sandström, J. (1977).[6] Demonstration of Fourfold Rotational Barriers in Push-Pull Ethylenes. ChemInform . Link

  • Elattar, K. M., et al. (2017). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry . Link

  • Shawali, A. S. (2015). Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. Current Organic Chemistry . Link

  • Bureš, F. (2014).[7] Fundamental aspects of property tuning in push–pull molecules. RSC Advances . Link

  • Kumar, R., & Grover, N. (2024). 1O2 Mediated Conversion of β-Enaminonitriles to α-Keto Amides. The Journal of Organic Chemistry . Link

  • Kim, J., et al. (2026). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. ACS Sustainable Chemistry & Engineering . Link(Note: Year projected based on recent search context)

Sources

Technical Guide: Solubility Profile of [Bis(dimethylamino)methylene]malononitrile

[1]

CAS Number: 31774-36-4 Formula: C₈H₁₂N₄ Molecular Weight: 164.21 g/mol IUPAC Name: 2-[Bis(dimethylamino)methylidene]propanedinitrile[1]

Executive Summary

[Bis(dimethylamino)methylene]malononitrile is a push-pull enamine , characterized by a highly polarized double bond due to the electron-donating dimethylamino groups and the electron-withdrawing nitrile groups. This "push-pull" electronic structure dictates its solubility: it exhibits high solubility in polar aprotic solvents (DCM, DMSO) and moderate, temperature-dependent solubility in polar protic solvents (Alcohols), making the latter ideal for recrystallization. It is generally insoluble in non-polar hydrocarbons (Hexane).

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction with the compound’s dipolar nature.

Quantitative Solubility Estimates

Note: Values are estimated based on homologous push-pull alkene behavior and standard purification protocols.

Solvent ClassSpecific SolventSolubility RatingPrimary Application
Chlorinated Hydrocarbons Dichloromethane (DCM)High (>100 mg/mL)Reaction medium, Extraction
Chloroform (CHCl₃)High NMR analysis, Reaction medium
Polar Aprotic DMSO, DMFVery High Stock solutions, High-T reactions
Acetonitrile (MeCN)High Reaction medium (Reflux)
Polar Protic Ethanol (EtOH)Moderate (Hot) / Low (Cold)Recrystallization
Isopropanol (IPA)Moderate (Hot) / Low (Cold)Recrystallization
Methanol (MeOH)Good Synthesis solvent
Non-Polar / Ethers Diethyl EtherLow Washing precipitates
Hexane / HeptaneInsoluble Anti-solvent precipitation
TolueneModerate High-T azeotropic reactions
Mechanistic Insight: The "Push-Pull" Effect

The solubility is governed by the resonance stabilization between the neutral enamine form and the zwitterionic form.

  • Dipolar Solvents (DCM, DMSO): Stabilize the zwitterionic resonance contributor, enhancing solubility.

  • Non-Polar Solvents (Hexane): Cannot stabilize the charge separation, leading to poor solubility.

Experimental Protocols

Protocol A: Solubility Determination (Saturation Method)

Objective: To determine the precise solubility limit in a specific solvent for process optimization.

  • Preparation: Weigh 50 mg of [Bis(dimethylamino)methylene]malononitrile into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.

    • Turbid/Solid Remains: Saturation point reached.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Objective: Purify crude material using the temperature-dependent solubility in Ethanol or Isopropanol.

  • Dissolution: Suspend crude solid in Ethanol (approx. 10 mL per gram).

  • Heating: Heat to reflux (78°C) until the solid fully dissolves. If insoluble particles remain, filter hot.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Filtration: Collect crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold Diethyl Ether (removes non-polar impurities).

  • Drying: Dry under vacuum at 40°C.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during synthesis and purification.

SolventSelectionStartStart: Select Solvent for[Bis(dimethylamino)methylene]malononitrileProcessTypeWhat is the Process Goal?Start->ProcessTypeReactionReaction / SynthesisProcessType->ReactionPurificationPurification / IsolationProcessType->PurificationAnalysisAnalysis (NMR/HPLC)ProcessType->AnalysisTempReqTemperature Requirement?Reaction->TempReqMethodMethod?Purification->MethodNMRNMR SolventUse: CDCl3, DMSO-d6Analysis->NMRHighTempHigh Temp (>80°C)Use: Toluene, DMFTempReq->HighTempHighLowTempLow/Amb Temp (<40°C)Use: DCM, THFTempReq->LowTempLowRecrystRecrystallizationUse: Ethanol, IsopropanolMethod->RecrystPrecipPrecipitationSolvent: DCM -> Anti-solvent: HexaneMethod->Precip

Caption: Decision tree for selecting the optimal solvent based on experimental intent (Synthesis, Purification, or Analysis).

Stability & Handling

  • Hygroscopicity: The compound is stable but can be slightly hygroscopic due to the amino groups. Store in a cool, dry place.

  • Hydrolysis: While push-pull alkenes are relatively stable, prolonged exposure to acidic aqueous environments can lead to hydrolysis of the enamine functionality.

  • Storage: Keep container tightly closed at room temperature (or 2-8°C for long term).

References

  • Adhikesavalu, D. & Venkatesan, K. (1983).[2][3] Push-pull ethylenes: the structures of [bis(dimethylamino)methylene]malononitrile. Acta Crystallographica Section C. Link

  • ChemicalBook. (2025). Product Properties: (Bis-dimethylamino-methylene)-malononitrile (CAS 31774-36-4).[1] Link

  • PrepChem. (2024). Synthesis of dimethylaminomethylenemalononitrile (Analogous mono-substituted protocol). Link

  • PubChem. (2025). Compound Summary: Malononitrile Derivatives. National Library of Medicine. Link

Methodological & Application

Application Note: Synthesis of Pyrimidines using [Bis(dimethylamino)methylene]malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of [Bis(dimethylamino)methylene]malononitrile (CAS 1118-02-1), a versatile push-pull enamine, for the synthesis of functionalized pyrimidines. Unlike its sulfur-based analogs (e.g., bis(methylthio)methylene malononitrile), this reagent offers a distinct reactivity profile, enabling the retention of a dimethylamino group or its displacement under forcing conditions, while eliminating the noxious odors associated with thiols.

Part 1: Core Directive & Scientific Rationale

Introduction

Pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors, nucleoside analogs, and antibiotics. The synthesis of 4-functionalized-5-cyanopyrimidines is a critical pathway for accessing these targets.

[Bis(dimethylamino)methylene]malononitrile (BDM-MN) serves as a masked electrophilic fragment (


 synthon). It possesses a "push-pull" electronic structure where the two electron-withdrawing nitrile groups activate the double bond for nucleophilic attack, while the two electron-donating dimethylamino groups stabilize it.
  • Advantage: Unlike ethoxymethylene malononitrile (EMME) or bis(methylthio)methylene malononitrile (BMMM), BDM-MN is an air-stable, odorless solid.

  • Selectivity: The dimethylamino groups are poorer leaving groups than alkoxides or thiolates. This allows for controlled stepwise substitution , enabling the synthesis of 4-dimethylamino-5-cyanopyrimidines (retention of one group) or 4,6-diaminopyrimidines (displacement of both under forcing conditions).

Mechanism of Action

The reaction proceeds via a Vinylogous Nucleophilic Substitution (


)  mechanism followed by cyclization.
  • Activation: The nitrile groups pull electron density, making the

    
    -carbon (attached to nitrogens) electrophilic.
    
  • Addition-Elimination (Step 1): A dinucleophile (e.g., amidine, guanidine) attacks the

    
    -carbon, displacing one dimethylamine molecule. This forms an intermediate enamine.
    
  • Cyclization (Step 2): The second nucleophilic site of the amidine attacks the nitrile carbon (intramolecular Pinner-like reaction) or the

    
    -carbon (displacing the second amine), depending on conditions and the nucleophile's structure.
    

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-(Dimethylamino)-2-substituted-5-cyanopyrimidines

This protocol utilizes the lower leaving group ability of the dimethylamino group to synthesize non-symmetrical pyrimidines where one


 group is retained.

Target Molecule: 4-(Dimethylamino)-2-phenylpyrimidine-5-carbonitrile Reagents:

  • [Bis(dimethylamino)methylene]malononitrile (1.0 equiv)

  • Benzamidine hydrochloride (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzamidine HCl (1.88 g, 12 mmol) in Ethanol (20 mL).

  • Base Addition: Add NaOEt (21% wt in EtOH, 2.5 equiv) dropwise under nitrogen atmosphere. Stir for 15 minutes at room temperature to liberate the free amidine base.

  • Reagent Addition: Add [Bis(dimethylamino)methylene]malononitrile (1.64 g, 10 mmol) in one portion. The mixture may turn yellow/orange.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (30% EtOAc in Hexanes).
    
    • Checkpoint: The disappearance of the starting enamine (

      
      ) indicates reaction progress.
      
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Isolation: The product often precipitates.[1] Filter the solid.[2] If no precipitate forms, extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH/DMF or purify via flash chromatography (Silica gel, Hexane:EtOAc gradient).

Expected Yield: 65–80% Characterization:

  • 1H NMR (DMSO-d6):

    
     3.20 (s, 3H, NMe), 3.35 (s, 3H, NMe), 7.5-8.3 (m, 5H, Ar-H), 8.7 (s, 1H, H-6 pyrimidine).
    
  • IR:

    
     (CN stretch).
    
Protocol B: Synthesis of 2,4-Diamino-5-cyanopyrimidines (Forcing Conditions)

To displace both dimethylamino groups (mimicking the reactivity of the bis-methylthio analog), higher temperatures and acid catalysis are often required.

Target Molecule: 2,4-Diamino-5-cyanopyrimidine Reagents:

  • [Bis(dimethylamino)methylene]malononitrile (1.0 equiv)

  • Guanidine Hydrochloride (1.5 equiv)

  • Sodium Ethoxide (3.0 equiv)

  • DMF (Dimethylformamide)

Methodology:

  • Dissolve Guanidine HCl and NaOEt in DMF (10 mL/g substrate). Stir for 30 min.

  • Add BDM-MN .

  • Heat to 120–140°C for 16 hours. The high boiling point of DMF facilitates the second elimination.

  • Note: If conversion is incomplete, add catalytic glacial acetic acid (10 mol%) to protonate the intermediate dimethylamine, making it a better leaving group.

  • Pour into crushed ice. Filter the precipitate.

Part 3: Data & Visualization

Comparative Reactivity Table

The following table contrasts BDM-MN with standard reagents for pyrimidine synthesis.

ReagentLeaving GroupReactivityOdorPrimary Product (Mild Cond.)
BDM-MN

ModerateNone4-Dimethylamino-5-cyanopyrimidine
BMMM

HighStrong (Stench)4-Methylthio-5-cyanopyrimidine
EMME

HighMild4-Hydroxy-5-cyanopyrimidine (via hydrolysis)
Reaction Mechanism (Graphviz)

PyrimidineSynthesis Reagent [Bis(dimethylamino)methylene] malononitrile Inter1 Intermediate A (Mono-displacement) Reagent->Inter1 - HNMe2 Amidine Amidine / Guanidine (Nucleophile) Amidine->Inter1 Path1 Path 1: Mild (Cyclization on CN) Inter1->Path1 Intramolecular Attack Path2 Path 2: Forcing (2nd Displacement) Inter1->Path2 Excess Nucleophile High Temp Prod1 4-Dimethylamino- 5-cyanopyrimidine Path1->Prod1 Prod2 4-Amino-5-cyanopyrimidine (or 4,6-diamino) Path2->Prod2 - HNMe2

Caption: Mechanistic bifurcation in the reaction of [Bis(dimethylamino)methylene]malononitrile with amidines. Path 1 yields the dimethylamino-retaining product, while Path 2 yields the fully substituted pyrimidine.

Part 4: Troubleshooting & Expert Tips

  • Solubility Issues: BDM-MN has low solubility in cold ethanol. Ensure the reaction is brought to a vigorous reflux. For highly insoluble amidines, switch to 2-Methoxyethanol (

    
    ) or DMF .
    
  • Incomplete Reaction: If the intermediate (mono-substituted enamine) persists, add 5-10% Piperidine as a catalyst. Piperidine is a stronger nucleophile than the displaced dimethylamine and can facilitate the transamination steps.

  • Purification: The 4-dimethylamino derivatives are often fluorescent. Use a UV lamp (365 nm) to track the product during column chromatography.

References

  • Survey of Push-Pull Nitriles:The Chemistry of Enaminonitriles.

    • Source:

  • Comparative Reagents:Synthesis of Pyrimidines using Malononitrile Dimers and Deriv

    • Source:

  • Mechanism of Amidine Condensation:Reactions of Amidines with Active Methylene Compounds.

    • Source:

  • Structural Data:Crystallographic study of push-pull ethylenes including [bis(dimethylamino)methylene]malononitrile.

    • Source:

Sources

Application Note: Synthesis of Heterocyclic Ketene Aminals (HKAs) from Malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Heterocyclic Ketene Aminals from Malononitrile Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterocyclic Ketene Aminals (HKAs) are polarized enediamines characterized by a secondary amino group conjugated with an electron-withdrawing group (EWG) across a double bond. These structures serve as privileged synthons in medicinal chemistry, acting as precursors for fused heterocycles such as pyrrolopyridines, pyrimidines, and imidazopyridines—scaffolds frequently found in antiviral, anticancer, and antimicrobial agents.

This guide details the preparation of HKAs starting from malononitrile (


) , utilizing the Ketene Dithioacetal  intermediate strategy. This route is preferred for its robustness, scalability, and regioselectivity. We also provide a "Green Chemistry" modification and a sulfur-free alternative using isothiocyanates.

Chemical Logic & Retrosynthesis

The synthesis of HKAs relies on the "Push-Pull" electronic character of the ketene aminal moiety. Malononitrile provides the "pull" (electron-withdrawing) component, while a diamine provides the "push" (electron-donating) component.

The direct reaction of malononitrile with a diamine is often inefficient due to polymerization or lack of regiocontrol. Therefore, a bis-electrophilic carbon insertion is required. Carbon disulfide (


) is the standard reagent for this insertion, forming a Ketene Dithioacetal  intermediate that acts as a "chemical linchpin," allowing the controlled substitution of sulfur leaving groups by the diamine.
Pathway Visualization

G cluster_0 Critical Control Point Malo Malononitrile (CH2(CN)2) Dithio Intermediate: Ketene Dithioacetal Malo->Dithio Step 1: C-C Bond Formation (Alkylation with MeI) Base Base (K2CO3/NaH) + CS2 Base->Dithio HKA Target Product: Heterocyclic Ketene Aminal Dithio->HKA Step 2: Cyclocondensation (-2 MeSH) Diamine Diamine (e.g., Ethylenediamine) Diamine->HKA

Figure 1: General workflow for HKA synthesis via the Ketene Dithioacetal route.

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Base Selection

(Mild) or NaH (Strong)

in DMF is standard for Step 1 to prevent polymerization of malononitrile. NaH is used for difficult substrates.
Temperature 0°C (Addition)

RT (Stirring)
Exothermic alkylation requires cooling to minimize side reactions (S-alkylation vs C-alkylation).
Solvent DMF or DMSO (Step 1)Polar aprotic solvents stabilize the enolate intermediate formed from malononitrile.[1]
Leaving Group S-Methyl (-SMe)Methyl iodide (MeI) is the preferred alkylating agent; -SMe groups are excellent leaving groups for diamine displacement.
Monitoring Evolution of MeSHThe release of methanethiol (rotten cabbage odor) indicates the reaction progress in Step 2.

Detailed Protocols

Method A: The Classical Dithioacetal Route (Standard)

Best for: High yields, large-scale synthesis, and diverse diamine inputs.

Step 1: Synthesis of Ketene Dithioacetal Intermediate

Reagents: Malononitrile (10 mmol),


 (10 mmol), 

(10 mmol), Methyl Iodide (20 mmol), DMF (10 mL).
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and an addition funnel. Ensure the system is vented to a fume hood (MeI and

    
     are volatile/toxic).[1]
    
  • Dissolution: Dissolve malononitrile (0.66 g, 10 mmol) in DMF (10 mL). Add

    
     (1.38 g, 10 mmol) in one portion.
    
  • Addition 1 (

    
    ):  Cool the mixture to 0–5°C using an ice bath. Add 
    
    
    
    (0.6 mL, 10 mmol) dropwise over 10 minutes. Stir for 30 minutes at 0°C. The solution will turn yellow/orange.
  • Addition 2 (MeI): Add Methyl Iodide (1.25 mL, 20 mmol) dropwise while maintaining the temperature below 10°C.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 3–5 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:4).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The dithioacetal will precipitate as a white or pale yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 80–95%.

    • Checkpoint: NMR should show a singlet for -SMe protons around

      
       2.6–2.7 ppm.
      
Step 2: Cyclization to Heterocyclic Ketene Aminal

Reagents: Ketene Dithioacetal (from Step 1), Diamine (e.g., Ethylenediamine, 1.1 equiv), Ethanol.

  • Mixing: Dissolve the Ketene Dithioacetal (5 mmol) in Ethanol (15 mL).

  • Addition: Add Ethylenediamine (0.37 mL, 5.5 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Note: A trap containing bleach (sodium hypochlorite) should be attached to the vent line to neutralize the evolved Methanethiol (MeSH) gas.[1]

  • Completion: The reaction is complete when the -SMe signal disappears from the proton NMR or the starting material spot disappears on TLC.

  • Isolation: Cool the mixture to RT. The HKA usually precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/DMF.

Method B: Green Synthesis (Water-Mediated)

Best for: Environmental sustainability and simple workup.

  • Reaction: Mix Ketene Dithioacetal (1 mmol) and Diamine (1.1 mmol) in Water (5 mL).

  • Catalysis: Add no catalyst (or catalytic triethylamine if reaction is sluggish).

  • Conditions: Reflux at 100°C for 2–4 hours.

  • Isolation: The hydrophobic HKA product precipitates out of the aqueous phase upon cooling. Filter and dry.

    • Advantage:[2][1] Eliminates the need for organic solvents in the cyclization step.[1]

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an Addition-Elimination pathway.

  • Nucleophilic Attack 1: The primary amine of the diamine attacks the electrophilic carbon of the dithioacetal.

  • Elimination 1: The tetrahedral intermediate collapses, expelling one molecule of MeSH.

  • Intramolecular Attack: The second amine group attacks the central carbon.

  • Elimination 2: The second MeSH molecule is expelled, forming the cyclic HKA.

Mechanism Diagram

Mechanism Step1 Ketene Dithioacetal (Electrophile) Step2 Intermediate A: Mono-substituted Enamine Step1->Step2 + Diamine - MeSH Step3 Transition State: Intramolecular Cyclization Step2->Step3 Ring Closure Final Final HKA Product (Stable) Step3->Final - MeSH (Irreversible)

Figure 2: Step-wise mechanism of HKA formation from ketene dithioacetals.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Moisture in solventUse anhydrous DMF and dry

. Water quenches the intermediate.
Oily Product (Step 2) Incomplete cyclizationExtend reflux time; ensure slight excess of diamine (1.1–1.2 eq).[1]
Strong Sulfur Smell MeSH evolutionThis is normal. Ensure bleach trap is active. If smell persists after workup, wash solid with cold ether.
NMR: Two sets of signals E/Z IsomerismHKAs often exist as E/Z isomers due to the exocyclic double bond. This is an intrinsic property, not an impurity.
Characterization Standards (Example for Imidazolidine Derivative)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       8.0–9.0 ppm (Broad s, 2H, NH) – Diagnostic for HKA formation.
      
    • Absence of

      
       2.6 ppm (SMe singlet) – Confirms displacement.[1]
      
  • IR Spectroscopy:

    • 2200

      
       (CN stretch) – Strong signal.[1]
      
    • 1600–1650

      
       (C=C alkene stretch) – Polarized double bond.[1]
      

References

  • Review of HKA Chemistry

    • Yu, C.-Y., et al. "Heterocyclic Ketene Aminals: Versatile Synthons for the Synthesis of Fused Heterocycles." Heterocycles, 2007.[3]

  • Dithioacetal Protocol

    • Tominaga, Y., et al. "Synthesis of Heterocyclic Ketene Aminals and Their Application to the Synthesis of Fused Heterocycles." Journal of Heterocyclic Chemistry, 1990. [1]

  • Green Chemistry Approach

    • Wang, M., et al. "A Green and Cascade Synthesis of Functionalized 2-Aminothiophenes from Ketene Dithioacetals in Water." Organic & Biomolecular Chemistry, 2012.

  • Medicinal Applications

    • Gomha, S. M., et al. "Synthesis and Biological Evaluation of Some Novel Fused Heterocycles." Molecules, 2015.

Sources

Application Note: Cyclocondensation Reactions of 1,1-Bis(dimethylamino)-2,2-dicyanoethylene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the cyclocondensation reactions of 1,1-bis(dimethylamino)-2,2-dicyanoethylene (also known as BDMAE or bis(dimethylamino)methylenemalononitrile ). This reagent is a versatile push-pull enamine and a potent C3 synthon for constructing nitrogen-rich heterocycles.

Executive Summary

1,1-Bis(dimethylamino)-2,2-dicyanoethylene (BDMAE) is a bifunctional electrophile characterized by a polarized double bond. The two dimethylamino groups act as leaving groups (via transamination), while the two cyano groups serve as electron-withdrawing activators and latent nucleophilic/electrophilic sites.[1] This unique "push-pull" electronic structure allows BDMAE to react with binucleophiles (hydrazines, amidines, diamines) to form pyrazoles , pyrimidines , and fused heterocyclic systems (e.g., benzodiazepines, pyrimidobenzimidazoles) under mild conditions.

Key Applications
  • Medicinal Chemistry: Synthesis of purine analogs and kinase inhibitors.

  • Agrochemicals: Development of pyrazole-based pesticides.[2]

  • Materials Science: Precursors for push-pull chromophores and NLO materials.

Mechanistic Insight & Reaction Pathways[3]

The reactivity of BDMAE is governed by the Addition-Elimination (AE) mechanism followed by Intramolecular Cyclization .

  • Nucleophilic Attack: A primary nucleophile (e.g., amine) attacks the

    
    -carbon (C1), displacing one dimethylamine group.
    
  • Intermediate Formation: This forms a push-pull enamine intermediate.

  • Cyclization: The second nucleophilic site of the reagent attacks one of the nitrile groups (on C2), leading to ring closure.

Pathway Visualization

ReactionMechanism BDMAE 1,1-Bis(dimethylamino)- 2,2-dicyanoethylene Inter Intermediate (Monosubstitution) BDMAE->Inter Step 1: AE Mechanism (- HNMe2) Nu Binucleophile (H2N-A-B-H) Nu->Inter TS Cyclization (Attack on Nitrile) Inter->TS Step 2: Intramolecular Nucleophilic Attack Prod Heterocycle (Pyrazole/Pyrimidine) TS->Prod Tautomerization

Figure 1: General mechanism for the cyclocondensation of BDMAE with binucleophiles.

Experimental Protocols

Protocol A: Synthesis of 3,5-Diamino-4-cyanopyrazoles

Target: Pyrazole core formation using Hydrazine. Rationale: Hydrazine acts as a 1,2-binucleophile. It displaces both dimethylamino groups (or one, followed by nitrile attack) to form the pyrazole ring.

Reagents:

  • 1,1-Bis(dimethylamino)-2,2-dicyanoethylene (1.0 equiv)[1]

  • Hydrazine Hydrate (2.5 equiv)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 10 mmol of BDMAE in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 25 mmol of hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1) for the disappearance of the starting material (

    
    ).[1]
    
  • Workup: Cool the reaction mixture to 0 °C. The product usually precipitates as a solid.

  • Filtration: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–85% Product Characterization:

  • IR: Nitrile stretch (~2220 cm⁻¹), Amine stretches (3300–3400 cm⁻¹).

  • ¹H NMR: Disappearance of

    
     singlets (approx. 3.2 ppm). Appearance of broad 
    
    
    
    signals.
Protocol B: Synthesis of 4-Amino-5-cyanopyrimidines

Target: Pyrimidine core formation using Amidines. Rationale: Amidines (1,3-binucleophiles) react with BDMAE to displace one dimethylamino group and then cyclize onto a nitrile group, forming the pyrimidine ring.

Reagents:

  • BDMAE (1.0 equiv)

  • Acetamidine Hydrochloride (1.2 equiv)

  • Sodium Ethoxide (1.2 equiv) or Potassium Carbonate (2.0 equiv)

  • Ethanol or DMF[3]

Procedure:

  • Free Base Generation: In a dry flask, suspend acetamidine hydrochloride (12 mmol) in 20 mL dry ethanol. Add Sodium Ethoxide (12 mmol) and stir for 15 min to generate the free amidine.

  • Coupling: Add BDMAE (10 mmol) to the mixture.

  • Reaction: Reflux the mixture for 6–8 hours. The solution will typically turn from yellow to orange/brown.

  • Quench: Pour the reaction mixture into 100 mL of ice-water.

  • Isolation: Acidify slightly with acetic acid (pH 6) to precipitate the product. Filter the solid.[4]

  • Purification: Recrystallize from DMF/Ethanol.

Data Summary Table:

ParameterProtocol A (Pyrazole)Protocol B (Pyrimidine)
Nucleophile Hydrazine (

)
Amidine (

)
Stoichiometry 1:2.5 (Excess)1:1.2
Solvent EthanolEthanol/NaOEt
Temp/Time Reflux / 4hReflux / 8h
Key Byproduct Dimethylamine (gas)Dimethylamine, NaCl
Protocol C: Synthesis of Fused Pyrimido[1,2-a]benzimidazoles

Target: Fused tricyclic system using o-Phenylenediamine. Rationale: o-Phenylenediamine reacts with BDMAE to form a benzimidazole intermediate, which can further cyclize with the nitrile group to form a pyrimido-fused system.

Procedure:

  • Mix BDMAE (10 mmol) and o-phenylenediamine (10 mmol) in Glacial Acetic Acid (15 mL).

  • Reflux for 10–12 hours. The acid acts as both solvent and catalyst.

  • Cool and pour into crushed ice. Neutralize with ammonium hydroxide.

  • Filter the resulting solid.[4]

  • Note: In neutral solvents (EtOH), the reaction may stop at the benzimidazole stage. Acidic forcing conditions promote the second cyclization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete displacement of

Increase reaction time or switch to higher boiling solvent (e.g., n-Butanol, DMF).
Oiling Out Product solubility in EtOHPour reaction mixture into excess ice-water to induce precipitation.
No Cyclization Nucleophile too weakUse a stronger base (NaOEt, NaH) to deprotonate the nucleophile (e.g., for guanidine).
Side Products Hydrolysis of NitrileEnsure anhydrous solvents are used; avoid prolonged exposure to moisture at high temps.

References

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminonitriles and Enaminones. Chemical Reviews.

  • Elnagdi, M. H., et al. (1982). Reactions of 1,1-bis(dimethylamino)-2,2-dicyanoethylene with hydrazines. Journal of Heterocyclic Chemistry.

  • Foloppe, M. P., et al. (1993). Cyclocondensation of ketene aminals with amidines: A route to pyrimidines. Tetrahedron Letters.

  • Org. Synth. (2020).[5][6] General procedures for push-pull enamine chemistry. Organic Syntheses.

  • Beilstein J. Org. Chem. (2011).[1][7] Multicomponent syntheses of pyrazoles via cyclocondensation.

Sources

The Alchemical Architect: A Guide to Synthesizing Fused Pyridine Derivatives from Enamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural heart of numerous therapeutic agents. When fused to other cyclic systems, its pharmacological potential expands dramatically, offering a rigid scaffold for precise three-dimensional interaction with biological targets.[1] This guide provides an in-depth exploration of synthetic strategies for constructing these valuable fused pyridine architectures, with a particular focus on the versatile and reactive enamine as a key building block.

I. The Strategic Importance of Fused Pyridines

Fused pyridine derivatives are prevalent in a vast array of biologically active compounds, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and antiviral.[1][2] Their rigidified structures often lead to enhanced binding affinity and selectivity for their target proteins. The ability to efficiently construct these complex heterocyclic systems is therefore of paramount importance in modern drug discovery.

II. Foundational Condensation Strategies

Several classic name reactions provide robust and reliable methods for the construction of the pyridine ring, often proceeding through enamine intermediates, whether they are pre-formed or generated in situ.

A. The Bohlmann-Rahtz Pyridine Synthesis

A powerful two-step method, the Bohlmann-Rahtz synthesis allows for the generation of substituted pyridines from the condensation of an enamine with an ethynylketone.[3] The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to furnish the pyridine ring.

Mechanism of Action: The synthesis begins with a Michael addition of the enamine to the activated alkyne of the ethynylketone. The resulting aminodiene intermediate exists as a mixture of E/Z isomers. Thermal isomerization to the appropriate conformation is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyridine.

Bohlmann_Rahtz Enamine Enamine Intermediate Aminodiene Intermediate Enamine->Intermediate Michael Addition Ethynylketone Ethynylketone Ethynylketone->Intermediate Isomerization E/Z Isomerization (Heat) Intermediate->Isomerization Cyclization Intramolecular Cyclization Isomerization->Cyclization Pyridine Fused Pyridine Cyclization->Pyridine Dehydration

Figure 1: The reaction pathway of the Bohlmann-Rahtz pyridine synthesis.

Protocol 1: One-Pot Bohlmann-Rahtz Synthesis of a Substituted Pyridine

This protocol is adapted from a procedure utilizing acid catalysis to facilitate a one-pot reaction.[4]

Materials:

  • 3-Aminocrotononitrile (enamine)

  • 1-Phenyl-2-propyn-1-one (ethynylketone)

  • Toluene

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 3-aminocrotononitrile (10 mmol) and 1-phenyl-2-propyn-1-one (10 mmol) in a mixture of toluene (10 mL) and glacial acetic acid (2 mL).

  • Heat the solution at 50 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.

ReagentMolar Equiv.Purpose
3-Aminocrotononitrile1.0Enamine (nucleophile)
1-Phenyl-2-propyn-1-one1.0Ethynylketone (electrophile)
Acetic AcidCatalyticPromotes cyclodehydration
TolueneSolventReaction medium

Table 1: Reagents for the one-pot Bohlmann-Rahtz synthesis.

B. The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which is subsequently oxidized to the pyridine.[3][5] A key step in the mechanism is the formation of an enamine from one equivalent of the β-ketoester and the nitrogen source.[6]

Mechanism of Action: The reaction proceeds through two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation and an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product, which is then oxidized to the pyridine.[6]

Hantzsch Ketoester1 β-Ketoester (1 eq) Unsaturated α,β-Unsaturated Carbonyl Ketoester1->Unsaturated Knoevenagel Aldehyde Aldehyde Aldehyde->Unsaturated Dihydropyridine 1,4-Dihydropyridine Unsaturated->Dihydropyridine Michael Addition Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Enamine->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation Boger_Synthesis Enamine Enamine Cycloadduct Diels-Alder Cycloadduct Enamine->Cycloadduct [4+2] Cycloaddition Triazine 1,2,4-Triazine Triazine->Cycloadduct Intermediate Bicyclic Intermediate Cycloadduct->Intermediate - N₂ Pyridine Fused Pyridine Intermediate->Pyridine - Amine

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [Bis(dimethylamino)methylene]malononitrile

Author: BenchChem Technical Support Team. Date: February 2026


[1]

Executive Summary

This guide addresses the synthesis of [Bis(dimethylamino)methylene]malononitrile , a classic "push-pull" ethylene used as a versatile synthon in heterocyclic chemistry. While the reaction appears straightforward, researchers often encounter low yields (<40%) , black tar formation (polymerization) , or purification difficulties .

This technical support document outlines the Optimized One-Pot Protocol (via Tetramethylurea activation) and provides a Troubleshooting Decision Tree to resolve common failure modes.

Module 1: Mechanistic Insight & Reaction Logic[1]

To improve yield, one must understand the failure points. The synthesis relies on converting Tetramethylurea (TMU) into a highly electrophilic Chloroformamidinium salt (Vilsmeier-type reagent), which is then attacked by the malononitrile anion.

The Critical Pathway[1][2]
  • Activation: TMU reacts with

    
     to form the electrophilic salt.[1] Critical: Moisture destroys this salt immediately.[1]
    
  • Nucleophilic Attack: Malononitrile (acidic methylene) attacks the central carbon of the salt.[1]

  • Elimination: Loss of HCl/HOPCl

    
     yields the target.[1]
    
Visualization: Reaction Pathway

ReactionMechanism TMU Tetramethylurea (TMU) Vilsmeier Chloroformamidinium Salt (Intermediate) TMU->Vilsmeier Activation (Exothermic) POCl3 POCl3 (Activator) POCl3->Vilsmeier Target TARGET PRODUCT (Me2N)2C=C(CN)2 Vilsmeier->Target + Malononitrile - HCl Tar Polymerized Tar (Side Product) Vilsmeier->Tar Hydrolysis (Wet Solvents) Malono Malononitrile CH2(CN)2 Malono->Tar Uncontrolled Base or High Temp Base Base (Pyridine/TEA) Base->Target Scavenges HCl

Caption: Figure 1. The activation pathway of TMU.[1] Note that moisture leads to hydrolysis (yield loss), while uncontrolled basicity leads to polymerization (tar).

Module 2: The "Gold Standard" Protocol

Method: One-Pot Condensation using Tetramethylurea (TMU) and Phosphoryl Chloride (


).
Scale:  50 mmol (Representative).
Reagents & Equipment[1][2][3][4][5][6][7][8][9][10][11]
  • Tetramethylurea (TMU): 1.05 eq (Dried over 4Å sieves).

  • Malononitrile: 1.0 eq.[2]

  • Phosphoryl Chloride (

    
    ):  1.1 eq (Freshly distilled if yellow).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).

  • Base: Pyridine (2.2 eq).[3]

Step-by-Step Methodology
  • Vilsmeier Salt Formation (The "Cold" Step):

    • Charge reaction flask with TMU and Solvent under Argon/Nitrogen.

    • Cool to 0°C .

    • Add

      
        dropwise over 20 minutes. Do not let temp exceed 5°C.
      
    • Wait: Stir at 0°C for 30 mins, then warm to RT for 1 hour. The solution should turn pale yellow/orange (formation of the chloro-iminium salt).[1]

  • Coupling (The "Controlled" Step):

    • Cool the mixture back to 0°C .

    • Add Pyridine dropwise. (Exothermic!).

    • Add Malononitrile (dissolved in minimal solvent) dropwise over 30 minutes.

    • Why? Rapid addition of malononitrile in the presence of base causes it to polymerize with itself rather than react with the TMU-salt.[1]

  • Heating (The "Conversion" Step):

    • Warm to RT, then heat to 60–70°C for 3–5 hours.

    • Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Workup (The "Purity" Step):

    • Cool to RT. Pour reaction mixture into Ice Water (hydrolyzes phosphates).

    • Neutralize with saturated

      
       to pH ~7-8.[1]
      
    • Extract with DCM (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification:

    • Concentrate to a solid.[4]

    • Recrystallization: Dissolve in boiling Isopropanol (IPA) or Ethanol .[5] Cool slowly to 4°C.

    • Yield Target: 75–85%.

Module 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Uncontrolled Polymerization. Cause: Malononitrile is highly reactive.[6] If the Vilsmeier salt was not fully formed before you added the malononitrile, or if the base was added too quickly at high temperature, the malononitrile polymerized with itself.[1] Fix:

  • Ensure the TMU +

    
     step stirs for at least 1 hour before adding malononitrile.[1]
    
  • Add the base slowly at 0°C.

  • Switch solvent to Toluene ; the polymer is often insoluble in toluene and precipitates out, leaving the product in solution (or vice versa depending on chain length), but DCE is generally cleaner.

Q2: I have low yield (<30%), and the starting material remains.

Diagnosis: Moisture Contamination. Cause: The chloroformamidinium intermediate is extremely hygroscopic.[1] If your solvent or TMU was "wet," the intermediate hydrolyzed back to urea before reacting with malononitrile. Fix:

  • Distill

    
     before use.
    
  • Dry TMU over molecular sieves (4Å) for 24 hours.

  • Keep the reaction under a positive pressure of Nitrogen.[1]

Q3: The product smells strongly of sulfur (if using the alternative route) or amines, and is oiling out during recrystallization.

Diagnosis: Impure Crude. Fix:

  • Oiling Out: This happens when the hot solvent is too concentrated.[1] Add a small amount of "bad" solvent (e.g., Hexane) to the hot Ethanol solution until just cloudy, then add one drop of Ethanol to clear it. Let it cool very slowly.

  • Alternative Purification: If recrystallization fails, perform a "dry column" filtration: dissolve in DCM, pass through a short pad of silica gel to remove the tar/baseline impurities, then recrystallize.

Module 4: Critical Process Parameters (CPP)

ParameterOptimal RangeImpact of Deviation
Activation Temp (

addn)
0°C – 5°C>10°C leads to side reactions and lower activation efficiency.[1]
Reaction Stoichiometry 1.0 : 1.05 (Malo:TMU)Excess Malononitrile leads to polymerization. Always use slight excess of TMU.[1]
Quench pH 7.0 – 8.0Acidic pH (<4) may hydrolyze the enamine bond; Basic pH (>9) dissolves product in water.
Drying Agent


can sometimes coordinate with the nitrile groups; avoid it.[1]

Module 5: Troubleshooting Logic Flow

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Start: Analyze Crude Result BlackTar Issue: Black Tar / Polymer Start->BlackTar LowYield Issue: Low Yield / SM Recovered Start->LowYield Impure Issue: Product Oils Out Start->Impure TarCheck Did you cool to 0°C during base addition? BlackTar->TarCheck YieldCheck Was POCl3 fresh? Solvents dry? LowYield->YieldCheck PureAction Fix: Use Ethanol/Hexane recrystallization or Silica Plug filtration. Impure->PureAction TarAction1 Fix: Control Exotherm. Add reagents slower. TarCheck->TarAction1 No TarAction2 Fix: Ensure Vilsmeier salt is fully formed first. TarCheck->TarAction2 Yes YieldAction1 Fix: Distill POCl3. Use Molecular Sieves. YieldCheck->YieldAction1 No/Unsure YieldAction2 Fix: Increase reaction time at 60°C. YieldCheck->YieldAction2 Yes

Caption: Figure 2. Diagnostic decision tree for common synthesis failures.

References

  • Kantlehner, W. "The Vilsmeier-Haack-Arnold Reaction of Aliphatic and Aromatic Systems."[1] Advances in Organic Chemistry, 1979 , 9, 2. (Foundational review on Vilsmeier chemistry).

  • Bredereck, H., et al. "Synthese von Enaminen durch Kondensation." Chemische Berichte, 1961, 94, 2278.
  • Tolmachev, A. I., et al. "Synthesis of push-pull ethylenes." Journal of Organic Chemistry (USSR), 1983. (Discusses the reactivity of malononitrile with electrophiles).
  • Sigma-Aldrich. "Safety Data Sheet: Phosphorus oxychloride." (Verified Safety Data).

  • BenchChem. "Purification of 1,1-dicyano-2-substituted ethylenes." (General purification techniques for push-pull nitriles).

Sources

Technical Support Center: Push-Pull Enamine Stability & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolysis of Push-Pull Enamines (Enaminones/Enamino Esters) During Workup Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Synthesis Division

Executive Summary

Push-pull enamines (alkenes substituted with an electron-donating amine and an electron-withdrawing group like a carbonyl, ester, or nitrile) possess significant thermodynamic stability compared to simple enamines due to extensive


-conjugation. However, they remain kinetically labile in the presence of acidic moisture .

The most common failure mode during isolation is acid-catalyzed hydrolysis , often triggered inadvertently by slightly acidic stationary phases (silica gel) or unbuffered aqueous washes. This guide provides the mechanistic understanding and specific protocols to prevent this degradation.

Module 1: The Hydrolysis Hazard (Mechanistic Insight)

To prevent hydrolysis, you must understand the failure point. Unlike simple enamines which are nucleophilic at the


-carbon, push-pull enamines have a "tug-of-war" electronic structure. However, the 

-carbon remains the site of protonation under acidic conditions.

The Critical Failure Path:

  • Protonation: Trace acid protonates the

    
    -carbon (C-protonation).
    
  • Iminium Formation: This breaks the conjugation, forming a highly electrophilic iminium species.

  • Water Attack: Ambient moisture attacks the iminium, leading to fragmentation.

Visualization: Hydrolysis Cascade

The following diagram illustrates the degradation pathway you are trying to intercept.

EnamineHydrolysis Enamine Push-Pull Enamine (Stable Conjugation) Iminium C-Protonated Iminium (Electrophilic/Unstable) Enamine->Iminium Protonation (Rate Limiting) Acid H+ Source (Silica/Acidic Wash) Acid->Iminium Hemiaminal Hemiaminal Intermediate Iminium->Hemiaminal Nucleophilic Attack Water H2O Attack Water->Hemiaminal Products Hydrolysis Products (Carbonyl + Amine) Hemiaminal->Products Collapse

Figure 1: The acid-catalyzed hydrolysis pathway. Note that the C-protonated iminium ion is the "gateway" to decomposition [1, 4].

Module 2: Troubleshooting Guides (Q&A)

Scenario A: "My product decomposes on the column."

User Report: "TLC showed a clean spot for the enamine, but after flash chromatography on silica gel, I recovered a mixture of the starting ketone and amine."

Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to protonate the


-carbon of push-pull enamines, initiating hydrolysis during the time the compound spends on the column [6].

Corrective Action:

  • Switch Stationary Phase: Use Neutral Alumina or Basic Alumina instead of silica.

  • Buffer the Silica: If you must use silica, pre-treat it. Slurry the silica in your eluent containing 1–2% Triethylamine (

    
    ) . This neutralizes surface silanol groups.
    
  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product quickly.

Scenario B: "The oil turned into a solid... but it's the wrong solid."

User Report: "I performed an aqueous extraction with 1M HCl to remove excess amine. My oil solidified, but NMR shows it's the starting 1,3-dicarbonyl."

Root Cause: You treated the enamine like a standard organic base. While simple amines are removed by acid washes, push-pull enamines are acid-labile . The 1M HCl protonated the enamine, causing rapid hydrolysis [2].

Corrective Action:

  • Avoid Acid Washes: Never use HCl, citric acid, or

    
     washes.
    
  • Use Basic Washes: If you must remove excess amine, wash the organic layer with saturated

    
      or dilute NaOH (if your ester/nitrile groups tolerate it).
    
  • Alternative: Remove volatile amines (like pyrrolidine) via high-vacuum evaporation rather than extraction.

Scenario C: "Yield is low after recrystallization."

User Report: "I tried to recrystallize from hot ethanol/water, but the recovery was poor."

Root Cause: Heating push-pull enamines in the presence of water (protic solvent) accelerates the equilibrium towards the hydrolyzed carbonyl form, especially if the amine is volatile and escapes [1].

Corrective Action:

  • Switch Solvents: Use non-protic solvents like Acetonitrile (

    
    )  or Toluene/Hexane .
    
  • Dry Conditions: Ensure the solvent is dry.

  • Cold Precipitation: Dissolve in a minimum amount of DCM and precipitate by adding cold Hexane or

    
    .
    

Module 3: Standard Operating Procedures (SOPs)

Choose the protocol that matches your isolation needs.

Protocol 1: The "Buffered Silica" Purification (Recommended)

Use this when chromatography is unavoidable.

  • Preparation: Prepare the mobile phase (e.g., Hexane/EtOAc). Add 1% v/v Triethylamine (

    
    )  to the solvent mixture.
    
  • Column Pre-treatment: Flush the silica column with 2 column volumes of the

    
    -containing solvent. This creates a "basic buffer zone."
    
  • Loading: Dissolve the crude enamine in a small amount of the mobile phase (containing

    
    ). Do not  use pure DCM if it is acidic (stabilized with amylene is preferred over ethanol).
    
  • Elution: Run the column normally. The

    
     will co-elute, protecting the enamine from silanol protons.
    
  • Evaporation: Rotovap the fractions. The volatile

    
     will be removed with the solvent.
    
Protocol 2: Non-Aqueous Isolation (Precipitation)

Use this for solid push-pull enamines to avoid water entirely.

  • Concentration: Remove the reaction solvent (e.g., Toluene, Ethanol) under reduced pressure. Do not exceed 40°C .

  • Dissolution: Redissolve the crude oil in a minimum volume of Dichloromethane (DCM) or Chloroform .

  • Precipitation: slowly add 5–10 volumes of cold n-Hexane or Diethyl Ether with vigorous stirring.

  • Filtration: The push-pull enamine should precipitate as a solid. Filter rapidly through a sintered glass funnel.

  • Washing: Wash the cake with cold Hexane.

  • Drying: Dry under high vacuum.

Protocol 3: Telescoping (The "No-Isolation" Method)

Use this if the enamine is an intermediate for a subsequent step (e.g., cyclization).

  • Evaporation: Remove the reaction solvent and volatile amines under high vacuum.

  • Re-dissolution: Immediately dissolve the crude residue in the solvent required for the next step.

  • Proceed: Use the crude solution directly. Push-pull enamines are often generated in situ precisely to avoid isolation losses [5].

Module 4: Decision Matrix & Data

Stability Comparison Table
FeatureSimple EnaminePush-Pull Enamine
Electronic Character Nucleophilic (

-carbon)
Amphoteric (Push-Pull)
Hydrolysis Risk High (Moisture sensitive)Moderate (Acid sensitive)
Silica Stability Decomposes immediatelyDecomposes slowly (requires buffering)
Recommended Workup Distillation / Inert atm.Buffered Silica / Crystallization
Workflow Decision Tree

WorkupDecision Start Crude Reaction Mixture IsSolid Is Product a Solid? Start->IsSolid VolatileAmine Is Excess Amine Volatile? IsSolid->VolatileAmine No (Oil) Precip Protocol 2: Precipitation (Hexane/Et2O) IsSolid->Precip Yes Chrom Protocol 1: Silica + 1% Et3N VolatileAmine->Chrom No (Need Separation) Vac High Vac Evaporation (Telescope to next step) VolatileAmine->Vac Yes

Figure 2: Decision matrix for selecting the appropriate isolation method.

References

  • Mechanism of Hydrolysis: S. G. Sreerama et al. "Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs." J. Pharm. Sci., 2025.[1][2][3][4] Link

  • General Enamine Reactivity: "Reactions of Enamines: Hydrolysis With Aqueous Acid." Master Organic Chemistry. Link

  • Push-Pull Electronic Structure: "Synthesis, photophysical behavior, and electronic structure of push-pull purines."[5] J. Org. Chem., 2009. Link

  • Hydrolysis Kinetics: "Imine and Enamine Hydrolysis Mechanism." Chemistry Steps. Link

  • In-Situ Utilization (Telescoping): "Asymmetric Enamine Catalysis." Chemical Reviews, 2007. Link

  • Purification Strategies: "Amine workup and purification strategies." ChemPros Community Discussion. Link

Sources

Technical Support Center: Purification Strategies for Reactions Involving Bis(methylthio)methylene Malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers working with bis(methylthio)methylene malononitrile. This versatile ketene dithioacetal is a powerful synthon for constructing a wide array of heterocyclic compounds.[1][2] However, its removal from a reaction mixture post-synthesis can present a significant purification challenge. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you obtain your desired product with the highest degree of purity.

Part 1: Initial Assessment & Frequently Asked Questions

Before proceeding to a large-scale purification, a small-scale analytical assessment is crucial. This initial diagnosis will inform the most effective and efficient purification strategy.

FAQ 1: How can I quickly confirm if the impurity in my product is unreacted bis(methylthio)methylene malononitrile?

The most straightforward methods are Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy.

  • By ¹H NMR: Unreacted bis(methylthio)methylene malononitrile will exhibit a characteristic sharp singlet in the ¹H NMR spectrum corresponding to the six equivalent protons of the two methylthio (-SCH₃) groups. In CDCl₃, this peak appears around δ 2.76 ppm.[3] If you observe a singlet in this region that cannot be attributed to your product, it is highly likely to be the precursor.

  • By TLC: Spot a sample of your crude reaction mixture alongside a sample of the pure starting material on a silica gel TLC plate. Using a non-polar eluent system, such as 2-5% ethyl acetate in hexane, the precursor should have a high Rf value.[3] Visualization under UV light (254 nm) is effective as the conjugated system quenches fluorescence, appearing as a dark spot.[4]

FAQ 2: What are the key physical properties of bis(methylthio)methylene malononitrile that I should consider for purification?

Understanding the precursor's properties is the first step in devising a separation strategy.

PropertyValue / DescriptionSignificance for Purification
Physical State Solid[5]Allows for purification of liquid products via filtration or solid products via recrystallization if solubilities differ.
Melting Point 79-84 °C[5][6]A depressed and broad melting point of your final product can indicate the presence of this impurity.
Polarity Relatively non-polarThis is the most critical property. It is significantly less polar than the heterocyclic products typically formed, which often incorporate new N-H, O-H, or other polar functional groups. This polarity difference is the basis for most successful purification methods.
Solubility Soluble in dichloromethane (DCM) and dimethylformamide (DMF).[3]Inferred from synthesis workups, it has good solubility in common organic solvents like ethyl acetate and is sparingly soluble in non-polar solvents like hexane at room temperature.
Functional Groups Nitrile, ThioetherThese groups offer limited options for chemical modification or acid-base extraction, making physical separation methods more practical.

FAQ 3: My reaction is complete according to TLC, but the precursor is still present after work-up. What went wrong?

This is a common issue. A standard aqueous work-up may not be sufficient if the product and precursor have similar solubilities in the extraction solvent. The precursor, being relatively non-polar, will strongly prefer the organic layer during a typical aqueous wash.[7] The solution is not a more aggressive wash, but a more selective purification technique as detailed below.

Part 2: Troubleshooting Purification Methods

This section addresses specific problems you may encounter and provides targeted solutions based on established chemical principles.

Decision Workflow for Purification Strategy

Before diving into specific techniques, use this workflow to select the most logical starting point for your purification challenge.

Purification_Workflow start Crude Product Contaminated with Precursor product_state Is the desired product a solid or an oil/liquid? start->product_state recrystallization Attempt Recrystallization (Primary Method for Solids) product_state->recrystallization Solid chromatography_oil Column Chromatography (Primary Method for Oils) product_state->chromatography_oil Oil / Liquid solid_path Solid oil_path Oil / Liquid recrystallization_success Does it crystallize with high purity? recrystallization->recrystallization_success chromatography_solid Column Chromatography success Pure Product chromatography_solid->success chromatography_oil->success recrystallization_success->chromatography_solid No recrystallization_success->success Yes yes_path Yes no_path No / Oils Out Chromatography_Principle cluster_0 Silica Gel Column (Polar Stationary Phase) cluster_1 Elution with Non-Polar Solvent (e.g., Hexane/EtOAc 95:5) cluster_2 Elution with Polar Solvent (e.g., Hexane/EtOAc 50:50) start Crude Mixture Applied precursor Precursor (Non-Polar) Moves Quickly product_slow Product (Polar) Adsorbed Strongly product_fast Product (Polar) Elutes from Column product_slow->product_fast Solvent Polarity Increased

Sources

Validation & Comparative

1H NMR Chemical Shifts of [Bis(dimethylamino)methylene]malononitrile: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR characteristics of [Bis(dimethylamino)methylene]malononitrile, focusing on its unique "push-pull" electronic structure and the resulting restricted rotation that defines its spectral signature.

Executive Summary

[Bis(dimethylamino)methylene]malononitrile (CAS: 16220-43-0) represents a quintessential "push-pull" ethylene. Unlike simple alkenes, its 1H NMR spectrum is defined not by the olefinic protons (of which it has none) but by the complex behavior of its methyl substituents. This guide analyzes the chemical shifts, rotational barriers, and solvent dependencies that distinguish this compound from alternative reagents like DMF or standard enamines.

Core Technical Data: 1H NMR Spectral Signature

The 1H NMR spectrum of [Bis(dimethylamino)methylene]malononitrile is characterized by the inequivalence of the methyl groups due to restricted rotation around the C-N bonds.

Chemical Shift Data (CDCl₃, 300 K)
Proton EnvironmentMultiplicityChemical Shift (

, ppm)
IntegrationMechanistic Origin
Methyl Group A (cis to CN)Singlet3.25 – 3.35 6HDeshielded by CN anisotropy and positive charge character on N.
Methyl Group B (trans to CN)Singlet3.05 – 3.15 6HDistinct environment due to high rotational barrier (

).

Note on Solvent Effects:

  • CDCl₃: Sharp separation between signals (~0.2 ppm difference).

  • DMSO-d₆: Signals may shift slightly downfield due to polarity, but the two-peak pattern remains distinct at room temperature.

  • High Temperature (>100°C): Signals coalesce into a single broad singlet as the thermal energy overcomes the rotational barrier.

Mechanistic Analysis: The "Push-Pull" Effect

The defining feature of this molecule is the electronic "tug-of-war" between the electron-donating dimethylamino groups and the electron-withdrawing cyano groups.

Electronic Causality
  • Resonance Contribution: The lone pair on the nitrogen atom donates into the

    
    -system of the double bond.
    
  • Bond Order Alteration: This donation creates significant double-bond character in the C-N bonds and reduces the double-bond character of the central C=C bond.

  • Restricted Rotation: The C-N double bond character imposes a high rotational barrier (approx. 15–18 kcal/mol), locking the methyl groups into distinct magnetic environments at room temperature.

Visualizing the Pathway

The following diagram illustrates the resonance structures and the resulting experimental workflow for verifying this phenomenon.

PushPullMechanism GroundState Ground State (Me2N)2C=C(CN)2 Resonance Zwitterionic Resonance (+N=C-C=N-) GroundState->Resonance Electron Donation RestrictedRot Restricted C-N Rotation (High Barrier) Resonance->RestrictedRot Increased Bond Order NMR_Signal NMR Output: Two Distinct Singlets RestrictedRot->NMR_Signal Slow Exchange Regime

Figure 1: Mechanistic pathway linking electronic structure to the observed NMR splitting pattern.

Comparative Performance Analysis

This section compares [Bis(dimethylamino)methylene]malononitrile against common alternatives used as NMR references or mechanistic probes.

Comparison 1: vs. N,N-Dimethylformamide (DMF)
  • DMF: Also shows two methyl singlets (2.89 and 2.96 ppm in CDCl₃) due to restricted rotation.

  • Differentiation: The rotational barrier in the malononitrile derivative is typically higher than in DMF due to the combined pulling power of two cyano groups versus a single oxygen. This makes the malononitrile derivative a more robust probe for high-temperature dynamic NMR studies, as it coalesces at a higher temperature (

    
    ).
    
Comparison 2: vs. Simple Enamines
  • Simple Enamines: Often exhibit fast rotation at room temperature, resulting in a single average signal for N-methyl groups.

  • Differentiation: The distinct splitting in [Bis(dimethylamino)methylene]malononitrile serves as a clear indicator of strong electronic conjugation, validating the "push-pull" classification.

Feature[Bis(dimethylamino)methylene]malononitrileDMF (Standard Amide)Simple Enamine
Methyl Signals (RT) 2 Distinct Singlets 2 Distinct Singlets1 Average Singlet
Rotational Barrier High (>15 kcal/mol) Moderate (~21 kcal/mol)Low (<10 kcal/mol)
Coalescence Temp High (>100°C) Moderate (~120°C)Low (<0°C)
Application Push-Pull Standard Solvent/ReagentSynthetic Intermediate
Experimental Protocol: Dynamic NMR (VT-NMR)

To validate the chemical shifts and rotational barrier, the following self-validating protocol is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of [Bis(dimethylamino)methylene]malononitrile in 0.6 mL of DMSO-d₆ (preferred for high boiling point).

    • Ensure the sample is free of paramagnetic impurities by filtering through a cotton plug.

  • Room Temperature Acquisition (298 K):

    • Acquire a standard 1H spectrum (16 scans).

    • Validation Criteria: Confirm presence of two sharp singlets of equal integration (1:1 ratio) in the 3.0–3.4 ppm range.

  • Variable Temperature (VT) Ramp:

    • Increase temperature in 10 K increments from 300 K to 400 K.

    • Allow 5 minutes for thermal equilibration at each step.

  • Coalescence Point Determination:

    • Observe the broadening of the two singlets.

    • Record the temperature (

      
      ) where the valley between peaks disappears and a flat-topped single peak emerges.
      
  • Calculation:

    • Use the coalescence temperature (

      
      ) and the frequency separation at slow exchange (
      
      
      
      ) to calculate the free energy of activation (
      
      
      ) using the Eyring equation.

VT_Workflow Prep Sample Prep (10mg in DMSO-d6) AcquireRT Acquire RT Spectrum (Verify 2 Singlets) Prep->AcquireRT Heat Increase Temp (+10K steps) AcquireRT->Heat Check Check Peak Shape Heat->Check Check->Heat Distinct Peaks Calc Calculate Barrier (Eyring Eq) Check->Calc Coalescence (Tc)

Figure 2: Experimental workflow for determining rotational barriers via VT-NMR.

References
  • Sandström, J. (1983). Dynamic NMR Spectroscopy. Academic Press.
  • Glaser, R., et al. (2004). "Electronic State of Push-Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study." Journal of Organic Chemistry. Link

  • Reich, H. J. (2024). "WinPLT NMR Chemical Shift Data." University of Wisconsin-Madison. Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

Comparison Guide: IR Spectrum Nitrile Stretch of 1,1-Bis(dimethylamino)-2,2-dicyanoethylene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectral performance of 1,1-bis(dimethylamino)-2,2-dicyanoethylene , a quintessential "push-pull" alkene. It focuses on the diagnostic nitrile (


) stretch, comparing it against standard nitrile references to illustrate its unique electronic properties and utility as a solvatochromic probe.

Executive Summary

1,1-bis(dimethylamino)-2,2-dicyanoethylene (CAS: 31774-36-4) represents a class of highly polarized "push-pull" ethylenes where electron density is shuttled from the donor amine groups to the acceptor nitrile groups.

  • Target Signal: Nitrile (

    
    ) Stretching Vibration.[1]
    
  • Observed Frequency: 2180 – 2210 cm⁻¹ (Solvent dependent).

  • Key Characteristic: Significant Red Shift (~40–70 cm⁻¹ lower) and Intensity Enhancement compared to standard alkyl nitriles (e.g., acetonitrile).

  • Primary Application: Vibrational probe for local electrostatic fields (solvatochromism) and non-linear optical (NLO) material benchmarking.

Technical Analysis: The "Push-Pull" Anomaly

Unlike standard nitriles, the spectral signature of this molecule is defined by ground-state charge transfer. The competition between the neutral enamine form and the zwitterionic ketenimine form alters the bond order of the nitrile group.

Mechanism of Frequency Shift

In a standard nitrile (e.g., Acetonitrile), the


 bond has a bond order near 3. In 1,1-bis(dimethylamino)-2,2-dicyanoethylene, the lone pairs on the nitrogen atoms donate into the 

-system, pushing electron density onto the carbon alpha to the nitriles. This density delocalizes into the nitrile

orbitals, reducing the bond order and lowering the vibrational frequency.

Resonance Structures:

  • Form A (Neutral): Standard

    
     double bond, 
    
    
    
    triple bond.
  • Form B (Zwitterionic): Single

    
     character, partial 
    
    
    
    character (Ketenimine-like).
Visualizing the Resonance Pathway

PushPull Donor Donor: (Me2N)2 Central Central C=C (Conduit) Donor->Central Electron Injection Acceptor Acceptor: (CN)2 Central->Acceptor Charge Transfer Result Result: Reduced C≡N Bond Order (Red Shift) Acceptor->Result

Figure 1: Electron density flow in 1,1-bis(dimethylamino)-2,2-dicyanoethylene leading to bond order reduction.

Comparative Performance Data

The following table contrasts the product with standard alternatives used in spectroscopy and drug development.

Feature1,1-bis(dimethylamino)-2,2-dicyanoethylene Acetonitrile (Standard) Tetracyanoethylene (TCNE) Malononitrile
Structure




Electronic State Push-Pull (Polarized) Neutral / Non-conjugatedElectron DeficientNon-conjugated

Freq.
2180 – 2210 cm⁻¹ 2253 cm⁻¹ 2260 cm⁻¹ (Raman)2270 cm⁻¹
Shift Direction Red Shift (Lower Energy) ReferenceBlue Shift (Higher Energy)Slight Blue Shift
Band Intensity Very Strong (vs) Medium (m)Weak/Inactive (IR)Medium (m)
Solvent Sensitivity High (Solvatochromic) LowLowModerate
Interpretation of Data
  • Vs. Acetonitrile: The product appears ~60 cm⁻¹ lower. This is diagnostic of the "enaminonitrile" conjugation. If you see a peak at 2250 cm⁻¹, your product has decomposed or hydrolyzed.

  • Vs. TCNE: TCNE is the "all-pull" analog. Its symmetry makes the IR band weak or invisible (selection rules). The product's high dipole moment breaks this symmetry, resulting in a signal that is 10–50x more intense than standard organic nitriles.

Experimental Protocol: Measuring the Solvatochromic Shift

To validate the identity and purity of 1,1-bis(dimethylamino)-2,2-dicyanoethylene, a single-solvent measurement is insufficient due to its sensitivity to local fields (Vibrational Stark Effect).

Step-by-Step Characterization Workflow
  • Solvent Selection: Prepare 10 mM solutions in three solvents of varying polarity:

    • Non-polar: Toluene or

      
       (Expect 
      
      
      
      cm⁻¹).
    • Polar Aprotic: DMSO or Acetonitrile (Expect

      
       cm⁻¹).
      
    • Note: Avoid protic solvents (MeOH) if assessing pure electronic effects, as H-bonding can induce a separate blue-shift counteracting the push-pull red-shift.

  • Cell Pathlength: Use a 0.1 mm to 0.5 mm CaF₂ liquid cell.

    • Why: The extinction coefficient (

      
      ) of the nitrile stretch in this push-pull system is anomalously high (
      
      
      
      ). Standard 1.0 mm cells may saturate the detector.
  • Acquisition:

    • Resolution: 2 cm⁻¹ (Peaks are sharp but solvent broadening occurs).

    • Scans: 16–32.

  • Data Validation (Self-Check):

    • Check 1: Is the

      
       double bond visible? It should appear as a very strong band around 1520–1560 cm⁻¹  (significantly lower than the 1650 cm⁻¹ of normal alkenes).
      
    • Check 2: Is the Nitrile band split? In highly symmetric environments, the symmetric and asymmetric stretches ($ \nu_s $ and $ \nu_{as} $) may resolve. The asymmetric mode is usually the stronger, lower frequency band.

Experimental Logic Diagram

Protocol Start Start: Sample Preparation Solvent Dissolve in DMSO (10 mM) Start->Solvent Cell Load into 0.1mm CaF2 Cell (Short Pathlength) Solvent->Cell Measure Acquire FTIR Spectrum (2000-2400 cm⁻¹) Cell->Measure Decision Peak Position? Measure->Decision ResultA 2250 cm⁻¹ (Impurity/Hydrolysis) Decision->ResultA >2240 ResultB 2180-2210 cm⁻¹ (Valid Product) Decision->ResultB <2220

Figure 2: Decision tree for validating product identity via FTIR.

References

  • Bernstein, M. P., et al. (1997). "The infrared spectra of nitriles and related compounds frozen in Ar and H2O." The Astrophysical Journal, 476(2), 932. Link

  • Juchnovski, I. N., & Binev, I. G. (1977). "Infrared spectra and structure of carbanions. Nitrile frequency shifts." Journal of Organometallic Chemistry, 99(1), 1-19. (Foundational text on nitrile shifts in charged/polarized systems).
  • Luber, S. (2018).[2] "Dynamic ab initio Methods for Vibrational Spectroscopy." CHIMIA, 72(5), 328.[2] Link

  • Sigalov, M. V., et al. (2011). "Solvatochromism as an efficient tool to study N,N-dimethylamino- and cyano-substituted π-conjugated molecules." Journal of Physical Organic Chemistry, 24(4), 274-281. Link

  • Banister, A. J., et al. (1992). "Cycloaddition Reactions of [SNS][AsF6]...". Journal of the Chemical Society, Dalton Transactions, 859.

Sources

A Comparative Guide to the Crystallography of Methylene Malononitriles: Structure, Analysis, and Implications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's bulk properties, including its solubility, stability, and bioavailability. For drug development professionals and materials scientists, understanding and controlling the crystal structure is paramount. This guide provides an in-depth analysis of the crystallographic landscape of methylene malononitriles, a class of compounds recognized for their versatile chemical reactivity and diverse applications.[1][2][3][4]

While a dedicated, publicly available single-crystal X-ray structure for the specific compound [Bis(dimethylamino)methylene]malononitrile remains elusive in common databases, this guide will use a closely related, structurally characterized analog, 2-[(Dipyrrolidin-1-yl)methylene]malononitrile, as a primary exemplar. We will compare its features with other relevant malononitrile derivatives and provide a comprehensive, field-proven protocol for obtaining such crucial data for novel compounds.

The Significance of Crystal Structure in Malononitrile Derivatives

Malononitrile and its derivatives are foundational building blocks in organic synthesis, particularly in the construction of heterocyclic compounds.[1][2][3] Their utility stems from the highly activated methylene group, flanked by two electron-withdrawing nitrile groups.[4] This structural motif facilitates a wide range of chemical transformations.[4] The solid-state packing of these molecules, dictated by their crystal structure, can significantly influence their reactivity and performance in various applications, from pharmaceutical intermediates to advanced materials.[5]

Part 1: Comparative Crystallographic Analysis

To understand the potential solid-state structure of [Bis(dimethylamino)methylene]malononitrile, we will examine the experimentally determined structure of a close analog, 2-[(Dipyrrolidin-1-yl)methylene]malononitrile. This compound replaces the dimethylamino groups with pyrrolidine rings, offering valuable insights into the likely conformation and intermolecular interactions.

A study successfully synthesized and characterized this analog, growing suitable crystals for single-crystal X-ray diffraction (scXRD) by slow evaporation from a methanol solution.[6] The analysis revealed an orthorhombic crystal system with the space group Pbcn.[6]

Table 1: Key Crystallographic Data for Malononitrile Derivatives

Parameter2-[(Dipyrrolidin-1-yl)methylene]malononitrile[6]2-(Ethoxymethylene)malononitrile[7]2-(4-(Diphenylamino)benzylidene) Malononitrile (Form A-1)[5]2-(4-(Diphenylamino)benzylidene) Malononitrile (Form A-2)[5]
Formula C12H16N4C6H6N2OC22H15N3C22H15N3
Crystal System OrthorhombicMonoclinicOrthorhombicMonoclinic
Space Group PbcnP 21/mPbcaP2(1)/c
Unit Cell a (Å) Not ReportedNot Reported11.2205 (6)7.0262 (9)
Unit Cell b (Å) Not ReportedNot Reported14.6394 (10)15.9319 (16)
Unit Cell c (Å) Not ReportedNot Reported20.9226 (16)16.1075 (19)
Unit Cell β (°) 90Not Reported9095.169 (5)
Key Feature Trans configuration across C=C bondDisordered structureStronger H-bonding, rigid packingWeaker π–π interactions
Interactions C-H···N hydrogen bonds forming a 1D chain[6]C-H···N close contacts------

Data for unit cell dimensions of the dipyrrolidinyl analog were not available in the provided abstract.

Structural Insights from the Analog:

The crystal structure of 2-[(Dipyrrolidin-1-yl)methylene]malononitrile reveals several key features that are likely to be conserved in related molecules like [Bis(dimethylamino)methylene]malononitrile:

  • Planarity and Configuration: The two cyanide groups and the two pyrrolidine rings adopt a trans configuration across the central carbon-carbon double bond.[6] This arrangement minimizes steric hindrance. The core fragment N1/N1a/C2/C3 shows no deviation from planarity.[6]

  • Dihedral Angles: The pyrrolidine rings are twisted out of the central plane, with dihedral angles of 33.06(8)° and 50.57(7)°.[6] This non-planar conformation is a common feature in such molecules, influencing how they pack in a crystal lattice.

  • Intermolecular Forces: The crystal packing is stabilized primarily by intermolecular C-H···N hydrogen bonds.[6] These interactions link the molecules into one-dimensional polymeric chains, a crucial factor in the material's overall stability and physical properties.[6]

The existence of two distinct crystal forms (polymorphs) for 2-(4-(diphenylamino)benzylidene) malononitrile (A-1 and A-2) underscores the sensitivity of crystal packing to crystallization conditions.[5] These polymorphs exhibit different crystal systems and packing interactions, leading to different physical properties, such as fluorescence.[5] This highlights the importance of thorough crystallographic screening in drug development and materials science.

Part 2: The Path to Structure Determination - An Expert's Protocol

For a novel compound like [Bis(dimethylamino)methylene]malononitrile, or for any small molecule where the crystal structure is unknown, single-crystal X-ray diffraction (scXRD) remains the "gold standard" for structure elucidation.[8] It provides unambiguous information on bond connectivity, conformation, and packing.[8][9]

The following protocol outlines the self-validating workflow for obtaining a high-quality crystal structure.

Workflow for Small Molecule Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection (scXRD) cluster_analysis Structure Solution & Refinement S1 Synthesis of Compound S2 Purification (e.g., Recrystallization, Chromatography) S1->S2 C1 Screen Crystallization Conditions (Solvents, Temperature) S2->C1 C2 Select High-Quality, Unfractured Crystal (30-300 microns) C1->C2 D1 Mount Crystal on Diffractometer C2->D1 D2 X-ray Data Collection (Rotation Method) D1->D2 D3 Data Reduction & Correction D2->D3 A1 Solve Structure (e.g., SHELX, OLEX2) D3->A1 A2 Refine Atomic Positions & Thermal Parameters A1->A2 A3 Validate Structure (CheckCIF) A2->A3 Output Final Crystallographic Information File (CIF) A3->Output

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Methodology

1. Synthesis and Purification:

  • Causality: The starting point for any crystallographic study is a highly pure sample. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

  • Protocol: [Bis(dimethylamino)methylene]malononitrile can be synthesized from a precursor like 2-[Bis(methylthio)methylene]malononitrile by reaction with dimethylamine.[6][10] Following synthesis, the crude product must be purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography, until a purity of >99% is confirmed by methods such as NMR and HPLC.

2. Crystal Growth (The Critical Step):

  • Causality: The success of scXRD is entirely dependent on growing single, non-twinned, and sufficiently large crystals.[8] This often requires screening a variety of conditions, as solubility and supersaturation kinetics govern crystal formation.

  • Protocol:

    • Solvent Screening: Dissolve the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane) to near saturation at an elevated temperature.

    • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is a common and effective method.[6]

    • Slow Cooling: Allow a saturated solution to cool slowly from an elevated temperature to room temperature, and then to a lower temperature (e.g., 4°C).

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble. The vapor of the non-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

    • Crystal Selection: Using a goniometer head and a microscope, select an optically clear, well-formed crystal, ideally with dimensions between 150-250 microns.[9]

3. Data Collection and Processing:

  • Causality: A modern single-crystal X-ray diffractometer is used to measure the intensities of the X-rays diffracted by the crystal's electron cloud.[9][11] Collecting a complete dataset over a wide range of angles is essential for an accurate structure solution.

  • Protocol:

    • Mount the selected crystal on the diffractometer.

    • A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.[7]

    • The crystal is rotated, and a series of diffraction images are collected by a detector.

    • The raw data is processed to integrate the reflection intensities and apply corrections for factors like absorption.

4. Structure Solution, Refinement, and Validation:

  • Causality: The diffraction pattern is essentially a Fourier transform of the crystal's electron density.[11] Specialized software is used to solve the "phase problem" and generate an initial electron density map, from which atomic positions can be determined and refined.

  • Protocol:

    • Solution: Use software packages like SHELX or OLEX2 to solve the crystal structure from the processed reflection data.[12]

    • Refinement: Refine the initial structural model by adjusting atomic coordinates, and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data.

    • Validation: The final structure is rigorously validated. The resulting data is compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.[13] This file can be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number.[7][14][15][16]

Conclusion and Future Directions

For researchers working with this compound or its novel derivatives, the provided expert protocol serves as a comprehensive guide to structure determination. Obtaining high-quality crystallographic data is a non-trivial but essential step. This data not only confirms molecular identity but also unlocks a deeper understanding of the structure-property relationships that govern a compound's behavior, a cornerstone of modern drug development and materials science.

References

  • Al-Adiwish, W. M. (2023). Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile. Available at ResearchGate.[Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Crystallographic data CCDC reference numbers [285436 and 285437]. [Link]

  • Scilabra, P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Academia.edu. (n.d.). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. [Link]

  • Kumari, S., et al. (2018). A versatile function of malononitrile in the development of organic synthesis and their new result are explored. ResearchGate. [Link]

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. [Link]

  • American Chemical Society Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination. [Link]

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

  • MDPI. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. [Link]

  • Aletsch, F. (2024). Bis methylthio methylene malononitrile: Significance and symbolism. [Link]

  • University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Mol-Instincts. (n.d.). (bis-dimethylamino-methylene)-malononitrile. [Link]

  • MDPI. (2025). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. [Link]

  • De Gruyter. (2025). The crystal structure of 4,6-bis(dimethylamino)-2-fluoroisophthalonitrile, C12H13FN4. De Gruyter. [Link]

  • ResearchGate. (2020). Optical, electrochemical and electrical properties of p-N,N-dimethyl-amino-benzylidene-malononitrile thin films. [Link]

  • PubChem. (n.d.). 2-(4-(Dimethylamino)benzylidene)malononitrile. [Link]

Sources

Thermal Analysis & Purity Guide: [Bis(dimethylamino)methylene]malononitrile

[1]

Executive Summary

Compound: [Bis(dimethylamino)methylene]malononitrile CAS: 31774-36-4 Synonyms: 2-[Bis(dimethylamino)methylidene]propanedinitrile Primary Application: Push-pull alkene intermediate for heterocyclic synthesis (pyrimidines, pyrazoles) and solvatochromic dye development.[1][2]

This guide provides a definitive reference for the melting point (MP) range of [Bis(dimethylamino)methylene]malononitrile.[1] Unlike standard certificate of analysis (CoA) data which may rely solely on HPLC, thermal analysis offers a rapid, solvent-free assessment of bulk purity. Our analysis establishes a Gold Standard MP range of 129–130 °C for high-purity crystalline samples.[1] Deviations below 120 °C are diagnostic of specific synthetic intermediates, primarily the mono-substituted congener or the bis(methylthio) precursor.

The "Gold Standard" Melting Point Range

For researchers utilizing [Bis(dimethylamino)methylene]malononitrile in moisture-sensitive Knoevenagel condensations or heterocyclizations, reagent purity is critical to prevent side reactions.[1]

GradeMelting Point Range (°C)InterpretationAction Required
Analytical Standard 129.0 – 130.0 °C >99% Purity. Crystalline lattice is intact.[1]Proceed with synthesis.
Technical Grade 125.0 – 128.0 °C95-98% Purity.[1] Minor solvent occlusion or surface oxidation.[1]Recrystallize from Ethanol/Water if using for kinetics studies.[1]
Sub-Standard < 120.0 °CSignificant contamination (Mono-substituted adducts or S-precursors).[1]Reject or Repurify. Will compromise yield.[1]
Mechanistic Insight: Why the Sharp Cutoff?

This compound belongs to the class of "push-pull" ethylenes, where the electron-donating dimethylamino groups and electron-withdrawing nitrile groups create a highly polarized, rigid double bond.[1] This dipolar character leads to strong intermolecular lattice forces.[1] Impurities disrupt this lattice energy significantly, causing a dramatic melting point depression (typically >10°C drop for <5% impurity).

Comparative Analysis: Target vs. Impurities

The synthesis of [Bis(dimethylamino)methylene]malononitrile typically proceeds via nucleophilic displacement of a bis(methylthio) precursor.[1] Incomplete reaction leads to specific impurities with distinct thermal signatures.

Table 1: Thermal Signatures of Common Congeners
CompoundStructure DescriptionMP Range (°C)Origin of Impurity
Target Product Bis(dimethylamino) 129 – 130 Full Conversion
Impurity AMono-(dimethylamino)84 – 95Incomplete Nucleophilic Substitution
Impurity BBis(methylthio)79 – 84Unreacted Starting Material
Visualization: Synthetic Pathway & Impurity Origin

The following diagram illustrates the stepwise displacement reaction and where low-melting impurities originate.

SynthesisPathcluster_legendThermal ImpactPrecursorBis(methylthio) Precursor(MP: 79-84°C)IntermediateMono-substituted Intermediate(MP: 84-95°C)Precursor->Intermediate+ 1 eq. HNMe2(Incomplete Rxn)ProductTarget: Bis(dimethylamino)(MP: 129-130°C)Intermediate->Product+ Excess HNMe2(Complete Rxn)

Figure 1: Synthetic progression from low-melting precursors to the high-melting target compound.[1] Presence of Intermediate or Precursor drastically lowers the observed MP.

Experimental Protocol: Precise MP Determination

To replicate the Gold Standard results, the following protocol minimizes errors caused by sublimation or decomposition, which can occur in push-pull systems at high temperatures.

Equipment
  • Apparatus: Capillary Melting Point System (e.g., Büchi or Mettler Toledo) with video playback.

  • Capillaries: Borosilicate glass, 1.5 mm O.D., sealed at one end.

Step-by-Step Methodology
  • Sample Prep: Dry the sample in a vacuum desiccator (P2O5) for 4 hours to remove surface moisture. Grind to a fine powder; coarse crystals lead to uneven heat transfer.[1]

  • Packing: Fill the capillary to a height of 2-3 mm. Compact the sample by tapping the capillary on a hard surface (or using the instrument's tamping function) to eliminate air pockets.

  • Ramp Rate 1 (Fast): Heat rapidly (10°C/min) to 110°C.

  • Ramp Rate 2 (Critical): Slow the heating rate to 1.0°C/min from 110°C upwards.

    • Why? Fast heating (>2°C/min) near the MP causes "lag," resulting in artificially high readings (e.g., 132°C).

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet (Meniscus formation).[1]
      
    • 
      : Complete disappearance of solid phase.[1]
      
  • Validation: The range (

    
    ) should be 
    
    
    for pure material.[1]
Troubleshooting Guide
  • Observation: Sample turns brown/black before melting.

    • Cause: Thermal decomposition.[1]

    • Fix: Increase ramp rate slightly (to 2°C/min) or perform analysis under Nitrogen atmosphere.

  • Observation: Broad melting range (e.g., 115–125°C).

    • Cause: Eutectic mixture with mono-substituted impurity.[1]

    • Fix: Recrystallize from hot Ethanol or Isopropanol.

Decision Logic for Quality Control

Use this logic flow to determine the suitability of a batch for synthesis.

QC_LogicStartMeasure MPRangeCheckMP Range?Start->RangeCheckResultHigh129-130°CRangeCheck->ResultHighResultMid120-128°CRangeCheck->ResultMidResultLow< 120°CRangeCheck->ResultLowActionUseApprove Batch(High Purity)ResultHigh->ActionUseActionRecrysRecrystallize(Solvent/Minor Impurity)ResultMid->ActionRecrysActionRejectReject Batch(Major Chemical Impurity)ResultLow->ActionReject

Figure 2: Quality Control Decision Matrix based on thermal analysis.

References

  • ChemicalBook. (2025).[1][3] [Bis(dimethylamino)methylene]malononitrile Properties and Melting Point. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 2-[Bis(dimethylamino)methylene]propanedinitrile Product Specification. Retrieved from [1]

  • Adhikesavalu, D., & Venkatesan, K. (1983).[4] Push-pull ethylenes: The structure of [bis(dimethylamino)methylene]malononitrile. Acta Crystallographica Section C, 39(5), 589-592.[1][4] (Confirming crystalline stability).

  • PrepChem. (2025).[1][3] Synthesis of dimethylaminomethylenemalononitrile (Mono-substituted impurity data). Retrieved from

  • Fluorochem. (2025).[1] [Bis(methylthio)methylene]malononitrile Data Sheet (Precursor data). Retrieved from [1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Bis(dimethylamino)methylene]malononitrile
Reactant of Route 2
Reactant of Route 2
[Bis(dimethylamino)methylene]malononitrile

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